5-Bromo-2-phenylbenzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-phenyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCYTFUNNARML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513681 | |
| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1741-50-0 | |
| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-phenylbenzimidazole chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 5-Bromo-2-phenylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable insights.
Chemical Properties and Structure
This compound is a halogenated derivative of 2-phenylbenzimidazole. The introduction of a bromine atom at the 5-position of the benzimidazole ring significantly influences its physicochemical and biological properties.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉BrN₂ | [1][2] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| CAS Number | 1741-50-0 | [1][3] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage Temperature | Room Temperature, Sealed in dry | [4] |
| EU Commodity Code | 38220090 | [1][2] |
Note: Specific melting point, boiling point, and solubility data for this compound are not consistently available in the cited literature. General solubility for benzimidazole derivatives is observed in organic solvents.[5][6]
Spectral Data
Crystal Structure
Synthesis and Experimental Protocols
The synthesis of this compound, like other 2-substituted benzimidazoles, is commonly achieved through the condensation reaction of a substituted o-phenylenediamine with a carboxylic acid or an aldehyde.[12][13]
General Experimental Protocol for Synthesis
This protocol is a generalized procedure based on common synthesis methods for benzimidazole derivatives.[12][13]
Reaction: Condensation of 4-bromo-1,2-phenylenediamine with benzoic acid.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Benzoic acid
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst
-
Sodium bicarbonate solution (10%)
-
Ethanol or methanol for recrystallization
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents) is heated in polyphosphoric acid.
-
The reaction mixture is maintained at a high temperature (typically 150-200 °C) for several hours with constant stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a 10% sodium bicarbonate solution to neutralize the acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[5][14][15][16][17][18][19][20]
Enzyme Inhibition
Derivatives of 5-bromo-2-aryl benzimidazole have been identified as potential dual inhibitors of α-glucosidase and urease.[21] This dual inhibitory action is of interest for the development of therapeutics for diabetes and peptic ulcers.
The inhibition of these enzymes can be visualized as a disruption of their normal catalytic cycle.
Anticancer Potential
Various benzimidazole derivatives have demonstrated significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.[14][15][16][17] The brominated benzimidazole scaffold, in particular, has been noted for its potential in developing new anticancer agents.[14] The mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. While a specific pathway for this compound is not yet fully elucidated, related compounds are known to interfere with pathways involving protein kinases and microtubule formation.[22][15]
Applications in Drug Development
The benzimidazole scaffold is a privileged structure in drug discovery due to its versatile biological activities.[19][20] this compound and its derivatives are promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and metabolic diseases.[14][21] Further research into the specific molecular targets and mechanisms of action will be crucial for translating the potential of these compounds into clinical applications.
Conclusion
This compound is a compound of significant interest with a foundation for further exploration in medicinal chemistry and drug development. While there are gaps in the publicly available quantitative data for some of its physicochemical properties and its specific crystal structure, the known biological activities of its derivatives highlight its potential as a lead compound. Future research should focus on detailed crystallographic studies, comprehensive solubility profiling, and elucidation of its precise mechanisms of action to fully harness its therapeutic potential.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. This compound | 1741-50-0 [chemicalbook.com]
- 4. 1741-50-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. ias.ac.in [ias.ac.in]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [ourarchive.otago.ac.nz]
- 16. ajrconline.org [ajrconline.org]
- 17. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 19. researchgate.net [researchgate.net]
- 20. Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-phenylbenzimidazole: A Comprehensive Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-phenylbenzimidazole is a heterocyclic organic compound belonging to the benzimidazole family, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related derivatives. While specific data on the parent compound is limited in publicly available literature, this document extrapolates from research on analogous structures to present a thorough understanding of its potential therapeutic applications, focusing primarily on its anticancer and antimicrobial properties. This guide includes a summary of available quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways and experimental workflows to aid researchers in the further investigation of this promising scaffold.
Introduction
Benzimidazoles are bicyclic compounds composed of a fusion between benzene and imidazole rings. This structural motif is found in a variety of naturally occurring and synthetic molecules with significant pharmacological properties. The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a wide array of derivatives with tailored biological activities. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the benzimidazole core, as in this compound, is anticipated to modulate its physicochemical properties and biological interactions. This document aims to consolidate the existing knowledge on the biological activities of this compound and its derivatives, providing a foundational resource for further research and development.
Anticancer Activity
While direct studies on the anticancer activity of this compound are not extensively reported, the broader class of bromo-substituted benzimidazole derivatives has demonstrated significant potential as antineoplastic agents. Research suggests that these compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Quantitative Data
Data for closely related bromo-substituted benzimidazole derivatives are presented below to provide an indication of the potential potency of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromo-derivative of a novel benzimidazole series | MCF-7 (Breast) | 17.8 ± 0.24 | [1] |
| 5-bromo-derivative of a novel benzimidazole series | DU-145 (Prostate) | 10.2 ± 1.4 | [1] |
| 5-bromo-derivative of a novel benzimidazole series | H69AR (Lung) | 49.9 ± 0.22 | [1] |
| 5,6-dibromo-terbenzimidazole derivative (6c) | Various solid tumors | Significant cytotoxicity | [2] |
Proposed Mechanisms of Action & Signaling Pathways
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular processes. A key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Additionally, some benzimidazole derivatives have been shown to act as inhibitors of protein kinases such as casein kinase 2 (CK2) and Pim-1, which are crucial for cancer cell survival and proliferation.
References
Unraveling the Molecular Mechanisms of 5-Bromo-2-phenylbenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its diverse derivatives, 5-Bromo-2-phenylbenzimidazoles have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth exploration of the mechanism of action of 5-Bromo-2-phenylbenzimidazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Core Mechanisms of Action
This compound derivatives exert their biological effects through multiple mechanisms, primarily centered around enzyme inhibition and the induction of apoptosis in cancer cells. The presence of the bromine atom at the 5-position and the phenyl group at the 2-position of the benzimidazole core are crucial for their bioactivity, influencing their binding affinity to molecular targets and their overall pharmacological profile.
Enzyme Inhibition
A significant mechanism of action for this class of compounds is the inhibition of key enzymes involved in metabolic and pathological processes.
-
α-Glucosidase and Urease Inhibition: Certain 5-Bromo-2-arylbenzimidazole derivatives have been identified as potent dual inhibitors of α-glucosidase and urease.[1] α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The dual inhibitory action of these compounds suggests their potential in managing both diabetes and peptic ulcers.[1]
Anticancer Activity
Bromo-substituted benzimidazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action in cancer cells is multifaceted and includes:
-
Induction of Apoptosis: Studies have shown that bromo-substituted benzimidazole derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines.[2] This is a critical mechanism for eliminating cancerous cells.
-
Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest, particularly at the G2/M phase.[2] By halting the cell cycle, they prevent the proliferation of cancer cells. The exact molecular players involved in this process are still under investigation but may involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic activities of various this compound derivatives from published studies.
Table 1: α-Glucosidase and Urease Inhibitory Activity of 5-Bromo-2-arylbenzimidazole Derivatives [1]
| Compound Derivative | α-Glucosidase IC50 (µM) | Urease IC50 (µM) |
| Standard (Acarbose) | - | - |
| Standard (Thiourea) | - | 21.25 ± 0.15 |
| Derivative 7 | - | 12.07 ± 0.05 |
| Derivative 8 | - | 10.57 ± 0.12 |
| Derivative 11 | - | 13.76 ± 0.02 |
| Derivative 14 | - | 15.70 ± 0.12 |
| Derivative 22 | - | 8.15 ± 0.03 |
Table 2: Anticancer Activity of Bromo-substituted Benzimidazole Derivatives [2]
| Compound Derivative | Cell Line | IC50 (µg/mL) |
| Compound 5 (bromo-derivative) | MCF-7 (Breast Cancer) | 17.8 ± 0.24 |
| Compound 5 (bromo-derivative) | DU-145 (Prostate Cancer) | 10.2 ± 1.4 |
| Compound 5 (bromo-derivative) | H69AR (Lung Cancer) | 49.9 ± 0.22 |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of the compounds on α-glucosidase activity.[3]
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
Dissolve the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add a solution of the test compound at various concentrations.
-
Add the α-glucosidase enzyme solution to each well and incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is used as a standard inhibitor for comparison.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: In Vitro Urease Inhibition Assay
This protocol is used to assess the urease inhibitory potential of the synthesized compounds.[4][5]
-
Preparation of Solutions:
-
Prepare a solution of urease (from Jack Bean) in phosphate buffer.
-
Prepare a urea solution in the same buffer.
-
Prepare solutions of the test compounds in a suitable solvent.
-
Prepare the reagents for the Berthelot method: a phenol-nitroprusside solution and an alkaline hypochlorite solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solution at different concentrations.
-
Add the urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Add the urea solution to initiate the reaction and incubate for another 15 minutes at 37°C.
-
Add the phenol-nitroprusside and alkaline hypochlorite solutions to each well to stop the reaction and develop the color.
-
Incubate the plate at room temperature for 20-30 minutes for color development.
-
Measure the absorbance at a wavelength between 625-630 nm using a microplate reader.
-
Thiourea is used as a standard inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
-
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, DU-145) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse mechanisms of action, including potent enzyme inhibition and induction of apoptosis in cancer cells, underscore their potential in treating a range of diseases from metabolic disorders to cancer. The structure-activity relationship studies suggest that the bromo-substitution on the benzimidazole ring plays a significant role in enhancing their biological activity.
Future research should focus on elucidating the precise molecular targets of these compounds and further exploring their effects on key signaling pathways. The development of more potent and selective derivatives through medicinal chemistry efforts, guided by the structure-activity relationships, could lead to the identification of clinical candidates with improved efficacy and safety profiles. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules.
References
- 1. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
initial synthesis and characterization of 5-Bromo-2-phenylbenzimidazole
An In-Depth Technical Guide on the Initial Synthesis and Characterization of 5-Bromo-2-phenylbenzimidazole
Introduction
This compound is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a bicyclic compound formed from the fusion of benzene and imidazole, it shares a structural resemblance to naturally occurring nucleotides. This structural motif allows it to interact with various biopolymers, leading to a wide range of biological activities. Consequently, this compound serves as a crucial intermediate and a fundamental scaffold in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the initial synthesis and detailed characterization of this compound.
Synthesis of this compound
The most common and direct method for synthesizing 2-substituted benzimidazoles, including this compound, is through the condensation reaction of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde. In this specific case, 4-bromo-1,2-phenylenediamine is reacted with benzoic acid. The reaction is typically acid-catalyzed and proceeds by heating the reactants, leading to cyclization and the formation of the imidazole ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
A general procedure for the synthesis of 2-phenylbenzimidazole derivatives involves heating the corresponding o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst.[1][2]
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and benzoic acid (1 equivalent).
-
Acid Catalyst: Add a suitable amount of a strong acid, such as 4M hydrochloric acid or polyphosphoric acid, to the mixture.[3]
-
Heating: Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a base solution (e.g., 10% sodium hydroxide) until the mixture is alkaline.
-
Precipitation and Filtration: Pour the neutralized mixture into ice-cold water to precipitate the crude product. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining salts. The crude this compound can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as yellow crystals.[4]
Characterization of this compound
Following synthesis and purification, the identity and purity of this compound are confirmed through various analytical techniques. These methods provide detailed information about the molecular structure, mass, and functional groups present in the compound.
Caption: Experimental workflow for compound characterization.
Physicochemical and Spectroscopic Data
The characterization of this compound yields specific data that confirms its structure. The molecular formula is C₁₃H₉BrN₂ and the molecular weight is 273.13 g/mol .[5][6]
Table 1: Summary of Characterization Data
| Technique | Observed Data |
| Appearance | Yellow crystals[4] |
| Melting Point | Not specified in the provided search results. |
| IR (KBr, cm⁻¹) | 3435 (N-H), 1617 (C=N)[4] |
| ¹H NMR (600 MHz, DMSO-d₆), δ (ppm) | 13.15 (s, 1H), 8.19-8.17 (m, 2H), 7.80 (s, 1H), 7.59-7.51 (m, 4H), 7.36-7.35 (dd, J₁=9.0 Hz, J₂=8.4 Hz, 1H)[4] |
| ¹³C NMR (150 MHz, DMSO-d₆), δ (ppm) | 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74[4] |
| HRMS (ESI) | Calculated for [M+H]⁺ (C₁₃H₁₀BrN₂): 273.0022, Found: 273.0019[4] |
Experimental Protocols: Characterization
-
Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated slowly. The temperature range over which the compound melts is recorded. A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum reveals the presence of key functional groups, such as the N-H and C=N stretches, which are characteristic of the benzimidazole ring.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and analyzed.[4]
-
¹³C NMR: The ¹³C NMR spectrum is used to determine the number of different types of carbon atoms in the molecule.[4]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is used to determine the exact mass of the molecule. This allows for the confirmation of the molecular formula by comparing the experimentally found mass to the calculated mass.[4]
Conclusion
The synthesis of this compound is reliably achieved through the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine and benzoic acid. The successful synthesis and purification are confirmed by a suite of standard analytical techniques, including IR, NMR, and mass spectrometry, which provide unambiguous evidence for the compound's structure and purity. This well-characterized molecule serves as a valuable building block for the development of novel compounds in the pharmaceutical and material science industries.
References
5-Bromo-2-phenylbenzimidazole: A Technical Guide for Researchers
CAS Number: 1741-50-0 Molecular Formula: C₁₃H₉BrN₂ Molecular Weight: 273.13 g/mol
This technical guide provides an in-depth overview of 5-Bromo-2-phenylbenzimidazole, a heterocyclic organic compound of interest to researchers in drug discovery and medicinal chemistry. This document details its chemical properties, a plausible synthesis protocol, and its potential biological activities, with a focus on its role as an enzyme inhibitor.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1741-50-0 | [1][2][3][4] |
| Molecular Formula | C₁₃H₉BrN₂ | [1][2][4] |
| Molecular Weight | 273.13 | [1][2][4] |
| Appearance | Light yellow to yellow solid | |
| Storage Temperature | -20°C | [1][4] |
Synthesis of this compound
A widely used method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. An alternative approach, the Weidenhagen synthesis, utilizes an aldehyde as the starting material. Below is a plausible experimental protocol for the synthesis of this compound based on the Phillips condensation.
Experimental Protocol: Phillips Condensation
Objective: To synthesize this compound via the condensation of 4-bromo-1,2-phenylenediamine and benzoic acid.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Benzoic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 1 equivalent of 4-bromo-1,2-phenylenediamine with 1.1 equivalents of benzoic acid.
-
Add polyphosphoric acid as the solvent and catalyst, ensuring the reactants are fully submerged. Alternatively, reflux the starting materials in 4M hydrochloric acid.
-
Heat the reaction mixture at 150-180°C for 4-6 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water to remove any inorganic impurities.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Biological Activity and Potential Applications
Derivatives of this compound have shown promise as dual inhibitors of α-glucosidase and urease, suggesting their potential in the management of diabetes and peptic ulcers.
Dual Inhibition of α-Glucosidase and Urease
A study on a series of 5-bromo-2-aryl benzimidazole derivatives demonstrated their potential as non-cytotoxic dual inhibitors of α-glucosidase and urease enzymes. Several of these derivatives exhibited potent inhibitory activity, with some being more effective than the standard inhibitors.
| Derivative | α-Glucosidase IC₅₀ (µM) | Urease IC₅₀ (µM) |
| Derivative 7 | - | 12.07 ± 0.05 |
| Derivative 8 | - | 10.57 ± 0.12 |
| Derivative 11 | - | 13.76 ± 0.02 |
| Derivative 14 | - | 15.70 ± 0.12 |
| Derivative 22 | - | 8.15 ± 0.03 |
| Thiourea (Standard for Urease) | - | 21.25 ± 0.15 |
Note: Specific α-glucosidase IC₅₀ values for these derivatives were not provided in the cited abstract, but the study was based on a previous report of their promising α-glucosidase inhibitory activity.
Cytotoxicity Evaluation
The same study evaluated the cytotoxicity of these derivatives on the 3T3 mouse fibroblast cell line and found them to be non-toxic.
Experimental Protocols for Biological Assays
α-Glucosidase Inhibition Assay
Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound)
-
Acarbose (standard inhibitor)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution to the designated wells.
-
Add 20 µL of the α-glucosidase enzyme solution (in phosphate buffer) to each well containing the test compound.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 1M sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against different concentrations of the test compound.
Urease Inhibition Assay
Principle: This assay determines urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The Berthelot method is commonly used, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a colored indophenol complex.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compound (this compound)
-
Thiourea (standard inhibitor)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and thiourea in a suitable solvent.
-
In a 96-well plate, add 10 µL of the test compound solution.
-
Add 25 µL of the urease enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 55 µL of urea solution (in buffer) to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.
-
Incubate at room temperature for 50 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the α-glucosidase assay.
Cytotoxicity Assay (Neutral Red Uptake on 3T3 Fibroblasts)
Principle: This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.
Materials:
-
Balb/c 3T3 fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compound (this compound)
-
Neutral Red solution
-
Destain solution (ethanol, acetic acid, water)
-
96-well cell culture plates
Procedure:
-
Seed 3T3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include untreated and solvent controls.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 3 hours to allow for dye uptake by viable cells.
-
Remove the Neutral Red solution, wash the cells with PBS, and then add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye from the cells.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of viability relative to the untreated control and determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-phenylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5-Bromo-2-phenylbenzimidazole. This information is critical for the effective design of preclinical and clinical studies, formulation development, and ensuring the quality and efficacy of potential therapeutic agents.
Core Physicochemical Properties
This compound is a heterocyclic organic compound with a molecular formula of C₁₃H₉BrN₂ and a molecular weight of 273.13 g/mol .[1][2] Its structure, featuring a benzimidazole core with phenyl and bromo substitutions, dictates its physicochemical properties, including solubility and stability. Understanding these characteristics is fundamental for its application in pharmaceutical sciences.
Solubility Profile
It is generally understood that the presence of two nitrogen atoms in the imidazole group imparts some polarity, making benzimidazole derivatives soluble in polar organic solvents.[3] The addition of non-polar substituents tends to improve solubility in non-polar solvents, while polar groups enhance solubility in polar liquids.[3]
Table 1: Qualitative Solubility of 2-phenylbenzimidazole (as a proxy for this compound)
| Solvent | Solubility Description |
| Water | Slightly soluble[4][5] |
| Methanol | Soluble, almost transparent[4][6] |
| Ethanol | Soluble[4] |
| Alcohol | Soluble[7] |
| Benzene | Soluble[4] |
| Chloroform | Slightly soluble[6] |
Note: This data is for the parent compound 2-phenylbenzimidazole and should be used as an estimation for this compound. Experimental verification is highly recommended.
Stability Profile
The stability of a pharmaceutical compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Stability testing exposes the compound to various environmental factors to assess its degradation profile.
Datasheets for this compound recommend storage at -20°C, which suggests potential instability at higher temperatures over extended periods.[1][2] The parent compound, 2-phenylbenzimidazole, is considered stable under recommended storage conditions.[5] However, studies on the related compound, 2-phenylbenzimidazole-5-sulfonic acid, indicate a susceptibility to degradation under UV radiation.[8][9] This suggests that this compound may also be sensitive to light.
Table 2: Stability Characteristics of this compound
| Condition | Observation/Recommendation |
| Thermal Stability | Recommended storage at -20°C suggests limited long-term stability at room temperature.[1][2] Benzimidazole derivatives are generally stable at temperatures over 300°C.[3] |
| Photostability | Benzimidazole anthelmintics have shown high photosensitivity in solution but are stable in solid form.[10] The related 2-phenylbenzimidazole-5-sulfonic acid is susceptible to photodegradation.[8][9] |
| pH Stability | Benzimidazoles are generally soluble in dilute acids and can also dissolve in aqueous alkali to form N-metallic compounds.[3] The stability of 2-phenylbenzimidazole-5-sulfonic acid is influenced by pH.[8] |
Experimental Protocols
Protocol for Solubility Determination (Saturation Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of this compound in various solvents.
1. Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
2. Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate flasks.
-
Seal the flasks and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease shaking and allow the solutions to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the solubility in terms of mg/mL or mol/L.
Protocol for Stability Assessment
This protocol provides a framework for evaluating the thermal and photostability of this compound.
1. Materials:
-
This compound (high purity)
-
Solvents for preparing solutions (e.g., methanol, acetonitrile)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber with a light source conforming to ICH guidelines
-
HPLC system with a suitable column and detector (e.g., UV)
2. Procedure for Thermal Stability:
-
Prepare solutions of this compound at a known concentration.
-
Aliquot the solutions into vials and seal them.
-
Place the vials in stability chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.
-
Analyze the samples by HPLC to determine the concentration of the parent compound and identify any degradation products.
-
Calculate the percentage of degradation over time.
3. Procedure for Photostability:
-
Prepare solutions of this compound and place them in transparent vials.
-
Prepare a control group of vials wrapped in aluminum foil to protect them from light.
-
Expose the samples to a light source in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess the extent of photodegradation and identify any photolytic degradation products.
Conclusion
While specific quantitative data for the solubility and stability of this compound is limited, this guide provides a framework based on available information for related compounds and established scientific principles. The provided experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. It is imperative that experimental validation is performed to accurately characterize the physicochemical properties of this compound to ensure its successful development as a potential therapeutic agent.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Phenylbenzimidazole, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 6. 2-Phenylbenzimidazole | 716-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-phenylbenzimidazole | Premium Suppliers - Chemical Bull [chemicalbull.com]
- 8. proakademia.eu [proakademia.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 5-Bromo-2-phenylbenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of 5-Bromo-2-phenylbenzimidazole, a heterocyclic compound that has garnered interest in the scientific community for its diverse biological activities. This document summarizes key findings from preclinical research, focusing on its antimicrobial, enzyme inhibitory, and potential anticancer properties. Detailed experimental protocols and visual representations of associated signaling pathways are provided to facilitate further investigation and drug development efforts.
Antimicrobial Activity
This compound belongs to the benzimidazole class of compounds, which are known for their broad-spectrum antimicrobial effects. While specific minimum inhibitory concentration (MIC) data for this compound is limited in publicly available literature, studies on closely related bromo-substituted benzimidazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of Bromo-Benzimidazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bromo-substituted benzimidazole derivatives against selected microbial strains. It is important to note that these values are for derivatives and should be considered indicative of the potential of the this compound scaffold.
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |
| 5-bromo-2-(aryl)-benzimidazole | Escherichia coli | 12.5 - 25 | [1] |
| 5-bromo-2-(aryl)-benzimidazole | Pseudomonas aeruginosa | 12.5 - 25 | [1] |
| 5-bromo-2-(aryl)-benzimidazole | Staphylococcus aureus | 12.5 - 25 | [1] |
| 5-bromo-2-(aryl)-benzimidazole | Streptococcus pyogenes | 12.5 - 25 | [1] |
| 5-bromo-2-(aryl)-benzimidazole | Candida albicans | 12.5 - 50 | [1] |
| 5-bromo-2-(aryl)-benzimidazole | Aspergillus niger | 6.25 | [1] |
Note: The data presented is for 5-bromo-2-aryl benzimidazole derivatives, not exclusively for this compound. The specific aryl substituent can influence the activity.
Experimental Protocols: Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Test compound
-
Sterile filter paper disks
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of an MHA plate using a sterile swab to create a lawn of growth.
-
Disk Application: Aseptically apply a filter paper disk impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate at the appropriate temperature and duration.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the susceptibility of the organism to the compound.
Experimental Workflow: Antimicrobial Screening
Enzyme Inhibition
Derivatives of this compound have shown promise as inhibitors of clinically relevant enzymes, suggesting a potential therapeutic application in metabolic and infectious diseases.
Quantitative Data: Enzyme Inhibition by 5-Bromo-2-aryl Benzimidazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for 5-bromo-2-aryl benzimidazole derivatives against α-glucosidase and urease.
| Derivative | Target Enzyme | IC50 (µM) | Standard (IC50 µM) | Reference |
| Derivative 7 | Urease | 12.07 ± 0.05 | Thiourea (21.25 ± 0.15) | [2] |
| Derivative 8 | Urease | 10.57 ± 0.12 | Thiourea (21.25 ± 0.15) | [2] |
| Derivative 11 | Urease | 13.76 ± 0.02 | Thiourea (21.25 ± 0.15) | [2] |
| Derivative 14 | Urease | 15.70 ± 0.12 | Thiourea (21.25 ± 0.15) | [2] |
| Derivative 22 | Urease | 8.15 ± 0.03 | Thiourea (21.25 ± 0.15) | [2] |
Note: The data is for 5-bromo-2-aryl benzimidazole derivatives. The specific nature of the aryl group at the 2-position significantly influences the inhibitory activity.
Experimental Protocols: Enzyme Inhibition Assays
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Test compound
-
Phosphate buffer (pH 6.8)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution in phosphate buffer.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the pNPG substrate.
-
Incubation: Incubate the reaction mixture for another defined period (e.g., 20 minutes) at the same temperature.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., Na2CO3).
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
This assay is used to identify inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori and other pathogens.
Materials:
-
Jack bean urease
-
Urea as a substrate
-
Test compound
-
Phosphate buffer (pH 7.0)
-
Berthelot's reagent (phenol-hypochlorite)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the test compound at different concentrations.
-
Pre-incubation: Incubate the mixture for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Substrate Addition: Start the enzymatic reaction by adding the urea solution.
-
Incubation: Incubate the reaction mixture for a further period (e.g., 10 minutes) at the same temperature.
-
Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced using Berthelot's reagent, which forms a colored indophenol complex.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm).
-
Calculation: Determine the percentage of inhibition and the IC50 value.
Logical Relationship: Enzyme Inhibition Assay
Potential Anticancer Activity
While direct studies on the anticancer effects of this compound are scarce, research on the related compound 2-phenylbenzimidazole-5-sulphonic acid (PBSA) provides a plausible mechanism of action against cancer cells. PBSA has been shown to inhibit ovarian cancer cell invasion and proliferation by targeting the MKK3/6-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Given the structural similarity, it is hypothesized that this compound may exert similar effects.
Potential Signaling Pathway: MKK3/6-p38 MAPK Pathway
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is often associated with cancer progression. The inhibition of this pathway can lead to reduced cell proliferation, invasion, and angiogenesis.
Disclaimer: The anticancer activity and the proposed mechanism of action for this compound are based on findings for a structurally related compound and require direct experimental validation.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents. Its potential antimicrobial, enzyme inhibitory, and anticancer activities warrant further investigation. Future research should focus on:
-
Synthesis and Screening: Synthesis of this compound and a library of its derivatives for comprehensive screening against a wider panel of microbial pathogens, enzymes, and cancer cell lines.
-
Quantitative SAR: Establishing a clear structure-activity relationship to optimize the potency and selectivity of the benzimidazole core.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities, including direct target identification and validation.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of lead compounds in relevant animal models.
This technical guide serves as a foundational resource for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.
References
A Technical Guide to the Spectroscopic Data of 5-Bromo-2-phenylbenzimidazole
This guide provides an in-depth overview of the spectroscopic data for 5-Bromo-2-phenylbenzimidazole, a significant heterocyclic compound in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.
Molecular Structure
Chemical Name: 5-Bromo-2-phenyl-1H-benzimidazole CAS Number: 1741-50-0[1][2][3][4] Molecular Formula: C₁₃H₉BrN₂[1][2] Molecular Weight: 273.13 g/mol [1][2]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 13.15 | s | - | 1H | N-H (imidazole) |
| 8.19-8.17 | m | - | 2H | Phenyl H |
| 7.80 | s | - | 1H | Benzimidazole H |
| 7.59-7.51 | m | - | 4H | Phenyl H & Benzimidazole H |
| 7.36-7.35 | dd | J₁=9.0, J₂=8.4 | 1H | Benzimidazole H |
Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[5]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.93 | C=N (imidazole) |
| 130.71 | Aromatic C |
| 130.11 | Aromatic C |
| 129.49 | Aromatic C |
| 127.08 | Aromatic C |
| 125.45 | Aromatic C |
| 114.74 | Aromatic C |
Solvent: DMSO-d₆, Spectrometer Frequency: 150 MHz[5]
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3435 | N-H Stretch |
| 1617 | C=N Stretch |
Sample Preparation: KBr pellet[5]
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound
| Ionization Mode | Calculated [M+H]⁺ | Found [M+H]⁺ |
| ESI | 273.0022 | 273.0019 |
| [5] |
Experimental Protocols
The data presented in this guide were obtained through established experimental procedures for the synthesis and characterization of benzimidazole derivatives.
A general and widely adopted method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or aldehyde. For this compound, this typically involves the reaction of 4-bromo-o-phenylenediamine with benzoic acid.
-
Reaction Setup: In a round-bottom flask, 4-bromo-o-phenylenediamine (1.0 equivalent) and benzoic acid (1.0-1.2 equivalents) are combined.
-
Acid Catalysis: A catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), is added to the mixture.[6]
-
Heating: The reaction mixture is heated under reflux for a period of 2 to 6 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, the mixture is cooled to room temperature and then poured into a beaker containing ice and a basic solution (e.g., 10% NaOH) to neutralize the acid catalyst.[6]
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure this compound.[7]
The characterization of the synthesized compound is performed using standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer at 600 MHz and 150 MHz, respectively. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as the internal standard.[5]
-
IR Spectroscopy: IR spectra were obtained using a Bruker Vertex 70 spectrophotometer. The solid sample was prepared as a potassium bromide (KBr) pellet.[5]
-
Mass Spectrometry: High-resolution mass spectrometry was performed on an IonSpec QFT-MALDI MS instrument using electrospray ionization (ESI).[5]
Workflow and Pathway Visualization
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
References
In Silico Prediction of 5-Bromo-2-phenylbenzimidazole Bioactivity: A Technical Guide
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The derivative 5-Bromo-2-phenylbenzimidazole, in particular, presents a promising candidate for drug discovery due to its structural features. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed framework for computational analysis and subsequent experimental validation. This document outlines the core in silico techniques—molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis—and provides detailed protocols for key experimental assays to validate these computational predictions. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, this guide utilizes data from structurally related bromo-substituted benzimidazole derivatives to illustrate the application of these predictive methods and for comparative purposes.
Introduction to In Silico Bioactivity Prediction
In silico drug design and bioactivity prediction are pivotal in modern drug discovery, offering a rapid and cost-effective means to screen and identify promising lead compounds. These computational approaches model the interactions between a small molecule, such as this compound, and its potential biological targets. The primary goals of in silico prediction are to:
-
Identify potential protein targets.
-
Predict the binding affinity and mode of interaction.
-
Elucidate the structure-activity relationships.
-
Estimate pharmacokinetic and toxicological (ADMET) properties.
This guide focuses on a multi-faceted in silico workflow, integrating several computational techniques to build a comprehensive bioactivity profile for this compound.
In Silico Prediction Workflow
A typical in silico workflow for predicting the bioactivity of a novel compound involves a sequential and iterative process of computational modeling and analysis.
A Technical Guide to 5-Bromo-2-phenylbenzimidazole and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole is a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its structural similarity to naturally occurring purines.[1][2] The versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[2][3][4][5]
This technical guide focuses on 5-Bromo-2-phenylbenzimidazole and its analogs, a specific class of benzimidazole derivatives that has garnered significant interest. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the benzimidazole core profoundly influences the molecule's physicochemical properties and biological activity. This document provides a comprehensive review of the synthesis, quantitative biological data, experimental protocols, and relevant cellular pathways associated with these compounds.
Synthesis of 2-Phenylbenzimidazole Derivatives
The primary method for synthesizing the 2-phenylbenzimidazole scaffold is the condensation reaction of an o-phenylenediamine derivative with a substituted benzoic acid or benzaldehyde.[3][6] The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, often under reflux conditions.[6][7] Alternative methods utilize oxidizing agents like sodium metabisulfite or metal catalysts to facilitate the cyclization.[8][9]
The general synthetic workflow involves the reaction of a substituted o-phenylenediamine with a substituted benzaldehyde. This one-pot condensation is a common and efficient method for producing a variety of 2-phenylbenzimidazole analogs.
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a wide range of biological activities. The specific substitutions on the phenyl ring and the benzimidazole core modulate their potency and selectivity against various targets.
Anticancer Activity
Many 2-phenylbenzimidazole analogs have demonstrated significant antiproliferative effects against various cancer cell lines.[1][6] One of the key mechanisms of action is the inhibition of crucial signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.[1][10]
| Compound | Target Cell Line | Activity | IC50 (µM) | Reference |
| Compound 8 (A 2-phenylbenzimidazole derivative) | MCF-7 (Breast Cancer) | Cytotoxic | 3.37 | [1][10] |
| Compound 9 (A 2-phenylbenzimidazole derivative) | MCF-7 (Breast Cancer) | Cytotoxic | 6.30 | [1][10] |
| Compound 15 (A 2-phenylbenzimidazole derivative) | MCF-7 (Breast Cancer) | Cytotoxic | 5.84 | [1][10] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | Cytotoxic | - | [1] |
| Compound 3 (5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide) | HCT116 (Colon Cancer) | Cytotoxic | 7.4 | [3] |
Enzyme Inhibition
Beyond anticancer activity, these compounds are also effective enzyme inhibitors. Specifically, 5-bromo-2-aryl benzimidazole derivatives have been identified as potent dual inhibitors of α-glucosidase and urease.[11] This dual inhibition is particularly relevant for managing diabetes and peptic ulcers.[11]
| Compound | Target Enzyme | Activity | IC50 (µM) | Reference |
| Compound 7 (5-Bromo-2-aryl derivative) | Urease | Inhibition | 12.07 ± 0.05 | [11] |
| Compound 8 (5-Bromo-2-aryl derivative) | Urease | Inhibition | 10.57 ± 0.12 | [11] |
| Compound 11 (5-Bromo-2-aryl derivative) | Urease | Inhibition | 13.76 ± 0.02 | [11] |
| Compound 22 (5-Bromo-2-aryl derivative) | Urease | Inhibition | 8.15 ± 0.03 | [11] |
| Thiourea (Standard) | Urease | Inhibition | 21.25 ± 0.15 | [11] |
| Compound 8 (A 2-phenylbenzimidazole derivative) | VEGFR-2 | Inhibition | 0.0067 (6.7 nM) | [1][10] |
| Compound 9 (A 2-phenylbenzimidazole derivative) | VEGFR-2 | Inhibition | 0.0089 (8.9 nM) | [1][10] |
| Compound 15 (A 2-phenylbenzimidazole derivative) | VEGFR-2 | Inhibition | 0.0089 (8.9 nM) | [1][10] |
| Sorafenib (Standard) | VEGFR-2 | Inhibition | - | [10] |
Signaling Pathway: VEGFR-2 Inhibition
Several 2-phenylbenzimidazole derivatives exhibit potent inhibitory activity against VEGFR-2.[1][10] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, ultimately leading to the suppression of tumor cell proliferation, migration, and survival.
Experimental Protocols
This section details generalized procedures for the synthesis and biological evaluation of 2-phenylbenzimidazole derivatives, compiled from common practices in the cited literature.
General Protocol for Synthesis of 2-Phenylbenzimidazole Derivatives
This protocol is based on the acid-catalyzed condensation of o-phenylenediamine and a substituted benzoic acid.[7]
-
Reactant Mixture: In a round-bottomed flask, combine o-phenylenediamine (1.0 eq) and a substituted benzoic acid (1.0 eq).
-
Acid Catalyst: Add a suitable acid catalyst, such as 20% hydrochloric acid or polyphosphoric acid, to the flask.
-
Reflux: Heat the reaction mixture under reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully pour the mixture into a beaker of cold water. Neutralize the solution by slowly adding a base (e.g., 10% sodium hydroxide) until the mixture is alkaline to litmus paper.
-
Precipitation and Filtration: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any remaining salts and impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final 2-phenylbenzimidazole derivative.[7]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][7]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound and its analogs represent a highly promising class of compounds with significant therapeutic potential. Their straightforward synthesis and the tunability of their structure allow for the development of potent and selective agents against a variety of biological targets. The demonstrated efficacy in inhibiting cancer cell growth, particularly through mechanisms like VEGFR-2 inhibition, highlights their potential as next-generation anticancer agents. Furthermore, their activity as dual enzyme inhibitors opens avenues for new treatments for metabolic and gastrointestinal disorders. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to the exploration and development of novel benzimidazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. journalajst.com [journalajst.com]
- 10. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 5-Bromo-2-phenylbenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-2-phenylbenzimidazole (CAS No. 1741-50-0). Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document collates and extrapolates information from data available for structurally similar compounds, particularly 2-phenylbenzimidazole. This information is intended to guide experienced laboratory personnel in making informed safety assessments.
Compound Identification and Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₃H₉BrN₂ and a molecular weight of 273.13 g/mol .[1][2] It is typically supplied as a solid, beige or light yellow in appearance, and is odorless.[3][4]
| Property | Value | Source |
| CAS Number | 1741-50-0 | [1][2] |
| Molecular Formula | C₁₃H₉BrN₂ | [1][2] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| Appearance | Beige to Light Yellow Solid | [3][4] |
| Odor | Odorless | [3] |
| Melting Point | 291 - 296 °C | [3] |
| Storage | Store at -20°C in a dry, well-ventilated place. Keep container tightly closed. | [1][3] |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on the data for 2-phenylbenzimidazole, it should be handled as a hazardous substance.[3][4] The following table summarizes the likely hazards.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation | GHS07 |
Signal Word: Warning [3]
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires stringent adherence to standard laboratory safety protocols to minimize exposure.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust inhalation.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to appropriate government standards (e.g., NIOSH (US) or EN 166(EU)).
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact. A fully buttoned lab coat must be worn.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH/MSHA-approved respirator. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[5]
-
Hygiene Measures: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.
First Aid Measures
In case of exposure, seek immediate medical attention and show the safety data sheet of a closely related compound (like 2-phenylbenzimidazole) to the attending physician.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[3] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[3] |
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
-
Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material, place it in a suitable, closed container for disposal. Do not let the chemical enter the environment.[3][5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] A storage temperature of -20°C is recommended.[1] Keep away from strong oxidizing agents.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[3] Disposal should be in accordance with local, state, and federal regulations.
Experimental Protocols
Plausible Synthesis of this compound
Reaction: 4-Bromo-1,2-phenylenediamine + Benzoic Acid → this compound
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Benzoic acid
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/acid catalyst
-
Sodium bicarbonate solution (aqueous)
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-bromo-1,2-phenylenediamine and benzoic acid.
-
Add a suitable amount of polyphosphoric acid to the flask to act as both a solvent and a catalyst.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 150-200°C for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water with stirring to precipitate the crude product.
-
Neutralize the mixture by slowly adding an aqueous solution of sodium bicarbonate until the solution is basic.
-
Filter the resulting solid precipitate and wash it thoroughly with water to remove any residual acid and salts.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as aqueous ethanol.
Safety Note: This reaction should be performed in a chemical fume hood. All reagents are hazardous and require appropriate PPE. The addition of the hot reaction mixture to water should be done cautiously.
Visualized Workflows
The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
Methodological & Application
Synthesis Protocol for 5-Bromo-2-phenylbenzimidazole: An Application Note
Abstract
This document provides a detailed protocol for the synthesis of 5-Bromo-2-phenylbenzimidazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthesis is achieved through the acid-catalyzed condensation of 4-bromo-1,2-diaminobenzene and benzaldehyde. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic incorporation of a bromine atom and a phenyl group into the benzimidazole scaffold can significantly influence its physicochemical properties and biological efficacy. This compound serves as a key intermediate in the synthesis of more complex molecules and as a target for biological screening. This protocol details a reliable and reproducible method for its preparation.
Reaction Scheme
The synthesis of this compound is accomplished via the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine derivative with an aldehyde in the presence of an acid catalyst.
Reaction: 4-bromo-1,2-diaminobenzene + benzaldehyde → this compound
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 187.04 | 1.87 g (10 mmol) | >98% |
| Benzaldehyde | C₇H₆O | 106.12 | 1.1 mL (10.5 mmol) | >99% |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | 95% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 1 mL | 37% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As required | Saturated Solution |
| Deionized Water | H₂O | 18.02 | As required | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-1,2-diaminobenzene (1.87 g, 10 mmol) and ethanol (50 mL). Stir the mixture until the solid is partially dissolved.
-
Addition of Reagents: Add benzaldehyde (1.1 mL, 10.5 mmol) to the flask, followed by the slow addition of concentrated hydrochloric acid (1 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.
-
Characterization: Determine the melting point and characterize the final product using spectroscopic methods (NMR, IR, MS).
Characterization Data
The synthesized this compound is expected to have the following characteristics:
| Property | Value |
| Molecular Formula | C₁₃H₉BrN₂[1][2] |
| Molecular Weight | 273.13 g/mol [1][2] |
| Appearance | Solid[3] |
| Melting Point | 204-211 °C[3] |
| Purity (by HPLC) | >98%[3] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): Spectral data would be consistent with the structure of this compound.
-
¹³C NMR (DMSO-d₆): Spectral data would be consistent with the structure of this compound.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3435 cm⁻¹), and C=N stretching (around 1631 cm⁻¹).
-
HRMS (ESI): Calculated for C₁₃H₁₀BrN₂ [M+H]⁺, with the found value closely matching the calculated mass.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Avoid inhalation of dust from the solid reagents and product.
This detailed protocol provides a clear and concise method for the synthesis of this compound, which should be a valuable resource for researchers in the field.
References
Application Notes and Protocols for the One-Pot Synthesis of 5-Bromo-2-phenylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of 5-Bromo-2-phenylbenzimidazole derivatives, valuable scaffolds in medicinal chemistry and drug discovery. The following sections detail various synthetic methodologies, present quantitative data from related syntheses, and offer visual representations of the experimental workflow.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The this compound core is of particular interest as a building block in the development of novel therapeutic agents. One-pot synthesis offers a streamlined and efficient approach to these molecules, reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines three distinct and effective one-pot protocols for the synthesis of this compound from 4-bromo-1,2-phenylenediamine and benzaldehyde, utilizing different catalytic systems.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of various 2-arylbenzimidazole derivatives using methodologies analogous to those described in the protocols. This data provides a comparative overview of the efficiency of different catalytic systems.
| Catalyst/Reagent | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Metabisulfite | Substituted Benzaldehydes | Dimethoxyethane | Reflux | 48 | 66-86 | [1] |
| Ceric Ammonium Nitrate (CAN) | 4-Chlorobenzaldehyde | Methanol | Room Temp. | 4 | 95 | [2] |
| p-Toluenesulfonic Acid (p-TsOH) | Benzaldehyde | DMF | 80 | 1 | 82 | [3] |
| Ammonium Chloride | Anisaldehyde | Ethanol | 80 | 2 | Moderate to Good | |
| Lanthanum Chloride | 3,4,5-Trimethoxybenzaldehyde | Acetonitrile | Room Temp. | 2 | Excellent | [4] |
Experimental Protocols
Starting Materials:
-
4-Bromo-1,2-phenylenediamine
-
Benzaldehyde
-
Catalysts: Sodium Metabisulfite (Na₂S₂O₅), Ceric Ammonium Nitrate (CAN), p-Toluenesulfonic Acid (p-TsOH)
-
Solvents: Dimethoxyethane (DME), Methanol (MeOH), Dimethylformamide (DMF)
Protocol 1: Sodium Metabisulfite Catalyzed Synthesis
This protocol is adapted from a general method for the synthesis of 5-nitro-benzimidazole derivatives.[1] Sodium metabisulfite acts as an oxidizing agent to facilitate the cyclization of the intermediate Schiff base.
Procedure:
-
To a solution of 4-bromo-1,2-phenylenediamine (1 mmol) in dimethoxyethane (10 mL), add benzaldehyde (1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Add sodium metabisulfite (1.01 mmol) and an additional portion of dimethoxyethane (10 mL) to the reaction mixture.
-
Reflux the mixture for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water, dry it, and recrystallize from a suitable solvent such as methanol or ethanol to obtain pure 5-Bromo-2-phenyl-1H-benzimidazole.
Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis
This protocol utilizes ceric ammonium nitrate (CAN) as an efficient catalyst for the synthesis of 2-arylbenzimidazoles under mild conditions.[2][5]
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in methanol (10 mL).
-
Add ceric ammonium nitrate (CAN) (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by TLC.
-
After completion of the reaction, the solid product formed is collected by filtration.
-
The crude product is then recrystallized from ethanol to yield pure 5-Bromo-2-phenyl-1H-benzimidazole.[2]
Protocol 3: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis
This protocol employs p-toluenesulfonic acid as a readily available and effective catalyst for the condensation reaction.[3]
Procedure:
-
To a mixture of 4-bromo-1,2-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in dimethylformamide (DMF) (5 mL), add p-toluenesulfonic acid (20 mol%).
-
Stir the reaction mixture at 80°C for 1 hour.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the general workflow and the proposed reaction pathway for the one-pot synthesis of this compound.
Caption: General experimental workflow for the one-pot synthesis.
Caption: Proposed reaction pathway for benzimidazole formation.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerium (IV) ammonium nitrate-mediated reactions: Simple route to benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 5-Bromo-2-phenylbenzimidazole as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among its many derivatives, 5-Bromo-2-phenylbenzimidazole has emerged as a particularly promising starting point for the design of novel therapeutic agents. The strategic placement of the bromine atom at the 5-position and the phenyl group at the 2-position provides a unique combination of steric and electronic properties, offering opportunities for diverse functionalization and interaction with various biological targets. This document provides detailed application notes and protocols for utilizing this compound in drug design, focusing on its application in developing anticancer, antimicrobial, and kinase-inhibiting agents.
Chemical Properties
| Property | Value |
| CAS Number | 1741-50-0 |
| Molecular Formula | C₁₃H₉BrN₂ |
| Molecular Weight | 273.13 g/mol |
| Appearance | Light yellow to yellow solid |
| Storage Temperature | -20°C |
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data for various derivatives of the this compound scaffold, demonstrating its potential across different therapeutic areas.
Table 1: Anticancer Activity (IC₅₀ Values in µM)
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 8 (a 2-phenylbenzimidazole derivative) | MCF-7 (Breast Cancer) | 3.37 | [3] |
| Compound 9 (a 2-phenylbenzimidazole derivative) | MCF-7 (Breast Cancer) | 6.30 | [3] |
| Compound 15 (a 2-phenylbenzimidazole derivative) | MCF-7 (Breast Cancer) | 5.84 | [3] |
| Compound 5 (bromo-derivative) | MCF-7 (Breast Cancer) | 17.8 ± 0.24 (µg/mL) | [2] |
| Compound 5 (bromo-derivative) | DU-145 (Prostate Cancer) | 10.2 ± 1.4 (µg/mL) | [2] |
| Compound 5 (bromo-derivative) | H69AR (Lung Cancer) | 49.9 ± 0.22 (µg/mL) | [2] |
| 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549, MCF-7, HeLa | Active | [4] |
| 2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole | MCF-7, TP53 | Active | [4] |
Table 2: Kinase Inhibition (IC₅₀ Values)
| Compound | Target Kinase | IC₅₀ | Reference |
| Compound 8 (a 2-phenylbenzimidazole derivative) | VEGFR-2 | 6.7-8.9 nM | [3] |
| Compound 9 (a 2-phenylbenzimidazole derivative) | VEGFR-2 | 6.7-8.9 nM | [3] |
| Compound 12 (a 2-phenylbenzimidazole derivative) | VEGFR-2 | 6.7-8.9 nM | [3] |
| Compound 15 (a 2-phenylbenzimidazole derivative) | VEGFR-2 | 6.7-8.9 nM | [3] |
Table 3: Antimicrobial Activity (MIC Values)
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 5-halobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [5] |
| 5-halobenzimidazole derivatives | Fungal strains | Potent fungicidal activity | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[6] For this compound, 4-bromo-1,2-diaminobenzene is reacted with benzaldehyde.
Protocol: Synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole (a precursor) [7][8]
-
Reaction Setup: In a round-bottom flask, mix equimolar quantities of 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde.
-
Solvent and Oxidant: Use nitrobenzene as both the solvent and the oxidant.
-
Heating: Heat the reaction mixture to 180°C for 8 hours.
-
Work-up: After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
This core can then be further modified. For example, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination cross-coupling reactions can be used to functionalize the 5(6)-position.[7][8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
DNA Gyrase Inhibition Assay
Bacterial DNA gyrase is a validated target for antibacterial agents.[12]
Protocol: Supercoiling Inhibition Assay [12][13]
-
Reaction Mixture: Prepare a reaction mixture containing E. coli DNA gyrase, relaxed plasmid DNA (e.g., pAB1_FL905), ATP, and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 120 minutes) to allow the supercoiling reaction to proceed.
-
Quenching: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
VEGFR-2 Signaling Pathway Inhibition
Several 2-phenylbenzimidazole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][14] Inhibition of VEGFR-2 blocks downstream signaling pathways, leading to a reduction in tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Induction of Apoptosis
Many benzimidazole derivatives, including those with a bromo-substituent, have been shown to induce apoptosis in cancer cells.[2] This can occur through various mechanisms, such as cell cycle arrest at the G2/M phase and modulation of apoptotic proteins.
Experimental Workflow for Drug Discovery
The following diagram illustrates a general workflow for the design, synthesis, and evaluation of novel drug candidates based on the this compound scaffold.
Caption: A generalized workflow for drug discovery using the this compound scaffold.
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to target a wide range of diseases, including cancer and bacterial infections. The provided data and protocols serve as a comprehensive resource for researchers to explore the full potential of this promising molecular framework in their drug discovery endeavors.
References
- 1. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Bromo-2-phenylbenzimidazole in Cancer Research: Application Notes and Protocols
Disclaimer: As of the latest literature review, specific research detailing the anticancer applications of 5-Bromo-2-phenylbenzimidazole is not publicly available. The following application notes and protocols are based on the established anticancer activities of the broader class of bromo-substituted benzimidazole derivatives. This document is intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the potential of this compound.
Application Notes
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. The incorporation of a bromine atom at the 5-position of the benzimidazole ring, coupled with a phenyl group at the 2-position, suggests that this compound may possess significant antiproliferative and cytotoxic properties. Bromine, as a halogen, can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Potential Mechanisms of Action:
Based on studies of related benzimidazole derivatives, this compound could potentially exert its anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many anticancer agents. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Inhibition of cell cycle progression at specific checkpoints (e.g., G1/S or G2/M) prevents cancer cells from dividing and proliferating.
-
Inhibition of Key Signaling Pathways: Many benzimidazole derivatives have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt/mTOR pathways. These pathways control cell growth, survival, and differentiation.
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell function, such as topoisomerases or kinases, is another potential mechanism.
Data Presentation: Cytotoxicity of Related Bromo-Benzimidazole Derivatives
While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of other bromo-substituted benzimidazole derivatives against various cancer cell lines, providing a reference for the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 Value |
| Compound 5 (a bromo-derivative) | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 µg/mL[1] |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4 µg/mL[1] | |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 µg/mL[1] | |
| 5-Bromo-terbenzimidazole derivative | RPMI 8402 | T-cell Leukemia | Data not quantified, but showed cytotoxicity[2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Caption: Experimental workflow of the MTT assay for cytotoxicity evaluation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected on the FL1 channel and PI signal is detected on the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Fixation:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire the DNA content histogram.
-
Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Logical relationship for cell cycle analysis protocol.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of the compound on the expression and activation of key proteins in signaling pathways.
Methodology:
-
Protein Extraction:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, p38).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
-
Potential Signaling Pathway Modulation
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Benzimidazole derivatives have been reported to inhibit this pathway.
References
Development of Antimicrobial Agents from 5-Bromo-2-phenylbenzimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of antimicrobial agents derived from the 5-Bromo-2-phenylbenzimidazole scaffold. The information compiled herein is intended to guide researchers in the synthesis, characterization, and evaluation of these compounds for potential therapeutic applications against a range of microbial pathogens.
Introduction
Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The structural similarity of the benzimidazole nucleus to purine enables these compounds to interact with various biological macromolecules. The introduction of a bromine atom at the 5-position of the 2-phenylbenzimidazole core can significantly modulate the physicochemical properties and biological activity of the molecule, potentially enhancing its antimicrobial potency and spectrum. This document outlines the synthesis of this compound derivatives, summarizes their antimicrobial activity, and provides detailed experimental protocols.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent. The following table summarizes the MIC values for a series of representative bromo-substituted benzimidazole derivatives from various studies.
| Compound ID | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 1 | 5-Bromo-2-(4-chlorophenyl)benzimidazole | Staphylococcus aureus | 12.5 | [1] |
| 2 | 5-Bromo-2-(4-nitrophenyl)benzimidazole | Staphylococcus aureus | 25 | [1] |
| 3 | 5-Bromo-2-(4-methoxyphenyl)benzimidazole | Bacillus subtilis | 50 | [1] |
| 4 | 1-((5-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)methyl)-4-methylpiperazine | Escherichia coli | 6.25 | [2] |
| 5 | 2-((5-Bromo-2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)methyl)isoindoline-1,3-dione | Candida albicans | 3.125 | [2] |
| 6 | 5-Bromo-2-(thiophen-2-yl)-1H-benzo[d]imidazole | Staphylococcus epidermidis | 15.6 | [3] |
| 7 | N-(4-(5-bromo-1H-benzo[d]imidazol-2-yl)phenyl)acetamide | Klebsiella pneumoniae | 31.25 | [3] |
Mechanism of Action
The precise mechanism of action for this compound derivatives is an active area of research, but it is believed to be multifactorial, leveraging both the benzimidazole core and the halogen substituent.
Inhibition of Nucleic Acid Synthesis: Benzimidazole derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[4] By binding to these enzymes, the compounds can induce breaks in the bacterial chromosome and lead to cell death.
Disruption of Microbial Cell Wall/Membrane: Some benzimidazole derivatives have been shown to interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to leakage of cellular contents and lysis.
Role of the Bromo Substituent: The presence of a bromine atom, a halogen, can enhance the antimicrobial activity through several mechanisms:
-
Increased Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can facilitate its transport across the microbial cell membrane.
-
Oxidative Stress: Halogenated compounds can induce the formation of reactive oxygen species (ROS) within the microbial cell, leading to oxidative damage of proteins, lipids, and DNA.
-
Halogenation of Cellular Components: The bromo group may participate in halogenation reactions with essential biomolecules, such as enzymes, altering their structure and function.
Caption: Proposed antimicrobial mechanism of this compound derivatives.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound scaffold via the condensation of 4-bromo-1,2-phenylenediamine with benzaldehyde.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Sodium metabisulfite (optional, as an oxidizing agent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Add benzaldehyde (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
If required, add sodium metabisulfite (2.0 eq) as an oxidizing agent.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Caption: Workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the final diluted inoculum to each well (except for the sterility control well). The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antimicrobial agent.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a microplate reader.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Structure-Activity Relationship (SAR)
The antimicrobial activity of this compound derivatives is influenced by the nature and position of substituents on both the benzimidazole and the 2-phenyl rings.
-
Position of the Bromo Group: The presence of a halogen at the 5-position of the benzimidazole ring is often associated with enhanced antimicrobial activity.[1]
-
Substituents on the 2-Phenyl Ring:
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the phenyl ring can increase antibacterial activity.[1]
-
The introduction of bulky or heterocyclic groups at this position can also modulate the activity and spectrum.
-
-
Substitution at the N1-position: Alkylation or arylation at the N1-position of the benzimidazole ring can lead to derivatives with improved potency and better pharmacokinetic properties. Introducing moieties like piperazine or isoindoline-dione can significantly enhance activity against specific pathogens.[2]
Caption: Structure-Activity Relationship (SAR) of this compound derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel antimicrobial agents. The synthetic accessibility of this core allows for the generation of diverse libraries of derivatives with varying substitution patterns. The quantitative data and structure-activity relationships discussed in these notes highlight the potential for optimizing the antimicrobial potency and spectrum of these compounds. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new analogues in the search for effective treatments for microbial infections. Further research into the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation antimicrobial drugs based on this versatile scaffold.
References
Application Notes and Protocols for N-alkylation of 5-Bromo-2-phenylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 5-Bromo-2-phenylbenzimidazole, a key transformation for the synthesis of a diverse range of potentially biologically active molecules. The protocols outlined below are based on established methodologies for the N-alkylation of benzimidazole derivatives.
Introduction
Benzimidazole and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. The N-alkylation of the benzimidazole core is a common strategy to modulate the physicochemical and biological properties of these compounds, such as their solubility, metabolic stability, and target binding affinity. This compound serves as a versatile starting material, with the bromine atom providing a site for further functionalization, for example, through cross-coupling reactions. This protocol focuses on the N-alkylation of this compound using an alkyl halide in the presence of a base.
General Reaction Scheme
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The benzimidazole nitrogen is first deprotonated by a base to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the alkylating agent, typically an alkyl halide, to yield the N-alkylated product.
Caption: General reaction for the N-alkylation of this compound.
Experimental Protocols
Two common and effective protocols for the N-alkylation of this compound are detailed below. Protocol 1 utilizes potassium carbonate, a milder base, in dimethylformamide (DMF). Protocol 2 employs sodium hydride, a stronger base, in tetrahydrofuran (THF). The choice of protocol may depend on the reactivity of the alkylating agent and the desired reaction conditions.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This method is a robust and widely used procedure for the N-alkylation of benzimidazoles.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This method is suitable for less reactive alkylating agents and may offer shorter reaction times.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Dry round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of various benzimidazole derivatives, which can be expected to be comparable for this compound.
| Starting Material | Alkylating Agent | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Substituted benzimidazoles | Alkyl bromides | KOH (aq) / PTBC | RT | - | Good | [1] |
| Benzimidazole | Benzyl chloride | NaH / THF | RT | - | - | [2] |
| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride/bromide | K₂CO₃ / - | - | - | - | [3] |
| 5,6-Dibromobenzimidazole | Phenacyl halides | K₂CO₃ / MeCN | - | - | 13-94 | [4] |
| Benzimidazole | Benzyl bromide | K₂CO₃ / CH₃CN | Reflux | - | - | [5] |
Note: PTBC refers to a phase-transfer catalyst. "RT" indicates room temperature. A dash (-) indicates the information was not specified in the cited source.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 5-Bromo-2-phenylbenzimidazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-2-phenylbenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis often yields a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is a critical step to ensure the integrity of subsequent applications, such as biological screening, structural analysis, and further synthetic transformations. Column chromatography is a widely employed and effective technique for the purification of such compounds, separating components based on their differential adsorption to a stationary phase. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography.
Data Presentation: Chromatographic Conditions
The selection of an appropriate stationary and mobile phase is crucial for successful separation. Based on the polarity of this compound and common practices for related benzimidazole derivatives, the following conditions are recommended.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of n-Hexane and Ethyl Acetate is typically effective. The optimal ratio should be determined by Thin Layer Chromatography (TLC).[1] |
| Initial Eluent | 9:1 to 7:3 (v/v) n-Hexane:Ethyl Acetate |
| Final Eluent | Polarity can be gradually increased to 1:1 (v/v) n-Hexane:Ethyl Acetate or higher if necessary to elute the desired compound.[1] |
| TLC Monitoring | The ideal Rf value for the desired compound on a TLC plate, using the initial eluent, should be approximately 0.2-0.4 for optimal separation.[2] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the step-by-step procedure for the purification of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Glass wool or cotton
-
Sand (50-100 mesh)
-
Chromatography column
-
Air or nitrogen source with a pressure regulator (for flash chromatography)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis of the crude product, prepare an initial mobile phase with a low polarity, for instance, a 9:1 mixture of n-hexane and ethyl acetate.
-
Prepare a second, more polar mobile phase (e.g., 7:3 or 1:1 n-hexane:ethyl acetate) to be used for gradient elution.
3. Packing the Column:
-
Securely clamp the chromatography column in a vertical position within a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[2]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column, allowing the silica gel to settle. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[2]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance when adding the eluent.
-
Wash the column by passing 2-3 column volumes of the initial mobile phase through it until the silica bed is stable.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading). This method generally results in better separation.
-
Carefully add the silica-adsorbed sample onto the top layer of sand in the column, creating an even layer.
5. Elution and Fraction Collection:
-
Gently add the initial mobile phase to the top of the column.
-
Begin the elution by allowing the mobile phase to run through the column. A typical flow rate for gravity chromatography is 1-2 mL per minute. For flash chromatography, gentle pressure can be applied.
-
Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL) in test tubes.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane. This will help to elute compounds with higher polarity, including the desired product.
6. Monitoring the Separation:
-
Monitor the separation by spotting collected fractions on TLC plates.
-
Develop the TLC plates in a chamber containing a suitable mobile phase (often the same as the elution solvent).
-
Visualize the spots under a UV lamp.
-
Fractions containing the pure compound (as determined by a single spot on the TLC plate with the expected Rf value) should be combined.
7. Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 5-Bromo-2-phenylbenzimidazole Derivatives as Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Topic: The Use of 5-Bromo-2-phenylbenzimidazole Derivatives as Enzyme Inhibitors.
Disclaimer: This document provides information on the enzyme inhibitory activities of derivatives of this compound. Direct enzyme inhibition data for this compound itself is not currently available in the public domain. The data presented here pertains to its aryl-substituted derivatives.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 5-bromo-2-arylbenzimidazole derivatives have emerged as promising candidates for the inhibition of key enzymes such as α-glucosidase and urease. Inhibition of these enzymes has significant therapeutic implications, particularly in the management of type 2 diabetes mellitus and in combating infections by urease-producing pathogens. These application notes provide a comprehensive overview of the inhibitory potential of these compounds, detailed experimental protocols for their evaluation, and insights into the relevant biological pathways.
Enzyme Inhibitory Activity
Derivatives of this compound have been demonstrated to be effective inhibitors of both α-glucosidase and urease.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, a critical aspect in the management of type 2 diabetes.[2] While specific IC50 values for 5-bromo-2-aryl benzimidazole derivatives are not detailed in readily available literature, they have been described as showing "promising α-glucosidase inhibitory activity".[3] For context, a related series of 2-aryl benzimidazole derivatives demonstrated potent inhibition against α-glucosidase.[4]
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[5] In pathogenic microorganisms such as Helicobacter pylori, urease activity is a crucial virulence factor, allowing the bacteria to survive in the acidic environment of the stomach by neutralizing gastric acid.[6] This can lead to the development of gastritis, peptic ulcers, and an increased risk of gastric cancer.[6] Therefore, urease inhibitors are of significant interest as potential therapeutic agents. A study on 5-bromo-2-aryl benzimidazole derivatives reported varying degrees of urease inhibitory potency, with several compounds showing greater activity than the standard inhibitor, thiourea.[3]
Data Presentation
The following table summarizes the urease inhibitory activity of a series of 5-bromo-2-aryl benzimidazole derivatives.
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Standard Inhibitor | Standard IC50 (µM) |
| 5-Bromo-2-aryl benzimidazole derivatives | Urease | 8.15 ± 0.03 to 354.67 ± 0.19[3] | Thiourea | 21.25 ± 0.15[3] |
| Derivative 7 | Urease | 12.07 ± 0.05[3] | Thiourea | 21.25 ± 0.15[3] |
| Derivative 8 | Urease | 10.57 ± 0.12[3] | Thiourea | 21.25 ± 0.15[3] |
| Derivative 11 | Urease | 13.76 ± 0.02[3] | Thiourea | 21.25 ± 0.15[3] |
| Derivative 14 | Urease | 15.70 ± 0.12[3] | Thiourea | 21.25 ± 0.15[3] |
| Derivative 22 | Urease | 8.15 ± 0.03[3] | Thiourea | 21.25 ± 0.15[3] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is a colorimetric method to determine the inhibitory activity of test compounds against α-glucosidase.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (5-bromo-2-aryl benzimidazole derivatives)
-
Acarbose (standard inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8).
-
Prepare a 5 mM solution of pNPG in 0.1 M sodium phosphate buffer (pH 6.8).
-
Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute with the phosphate buffer to desired concentrations. The final DMSO concentration in the assay should be less than 1%.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of the diluted test compound solutions to the sample wells.
-
Add 20 µL of the diluted acarbose solutions to the positive control wells.
-
Add 20 µL of DMSO (at the same final concentration as in the sample wells) to the negative control wells (100% enzyme activity).
-
Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Percentage Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the well with the test compound.
-
-
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a colorimetric assay to measure the inhibitory effect of compounds on urease activity.
Principle: The assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically at 625-670 nm and is directly proportional to the ammonia concentration.
Materials:
-
96-well microplate
-
Microplate reader
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds (5-bromo-2-aryl benzimidazole derivatives)
-
Thiourea (standard inhibitor)
-
Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of urease in phosphate buffer.
-
Prepare a solution of urea in phosphate buffer.
-
Dissolve the test compounds and thiourea in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with the buffer to desired concentrations.
-
-
Assay in 96-Well Plate:
-
Add a specific volume of the test compound solution to the sample wells.
-
Add the same volume of the solvent to the negative control wells.
-
Add a specific volume of the urease solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a specific volume of the urea solution to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Color Development and Measurement:
-
Add the phenol reagent to all wells, followed by the alkali reagent.
-
Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
-
Calculation of Percentage Inhibition:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 Where:
-
OD_test is the absorbance of the well containing the test compound.
-
OD_control is the absorbance of the negative control well.
-
-
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay (Berthelot method).
Signaling Pathways and Mechanisms of Action
α-Glucosidase in Carbohydrate Metabolism
α-Glucosidase plays a pivotal role in the final step of carbohydrate digestion in the small intestine. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose is delayed, leading to a slower and lower rise in postprandial blood glucose levels. This mechanism is particularly beneficial for individuals with type 2 diabetes.
Caption: Role of α-glucosidase in carbohydrate metabolism and its inhibition.
Urease in H. pylori Pathogenesis
In the acidic environment of the stomach, H. pylori utilizes urease to hydrolyze urea into ammonia and carbon dioxide. The ammonia produced neutralizes the gastric acid, creating a more hospitable microenvironment for the bacterium to colonize the gastric mucosa. Inhibition of urease can disrupt this protective mechanism, making the bacterium more susceptible to the acidic conditions of the stomach and potentially preventing infection and related pathologies.
Caption: Role of urease in H. pylori pathogenesis and its inhibition.
References
- 1. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unime.it [iris.unime.it]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 5-Bromo-2-phenylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-phenylbenzimidazole is a heterocyclic compound belonging to the benzimidazole class of molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Various benzimidazole derivatives have demonstrated potent anticancer properties. Notably, studies have shown that bromo-substituted benzimidazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. Research indicates that the mechanism of action for these compounds can involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase, potentially through a p53-independent pathway.[1][2]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The following sections include summarized cytotoxicity data for a closely related compound, detailed experimental protocols for key cytotoxicity and mechanistic assays, and diagrams illustrating the experimental workflow and a potential signaling pathway.
Data Presentation
The cytotoxic activity of a bromo-derivative of benzimidazole, identified as a highly potent compound in a study by Atmaca et al. (2020), is summarized below.[2] This data serves as a reference for the expected potency of this compound.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 17.8 ± 0.24 |
| DU-145 | Prostate Cancer | 10.2 ± 1.4 |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 |
Table 1: Cytotoxic activity of a bromo-substituted benzimidazole derivative against various human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, DU-145, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle progression by staining the cellular DNA with propidium iodide and analyzing the cell population distribution in different phases of the cell cycle using flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Proposed p53-independent signaling pathway.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with 5-Bromo-2-phenylbenzimidazole Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of transition metal complexes featuring the 5-Bromo-2-phenylbenzimidazole ligand. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by benzimidazole derivatives, including anticancer, antimicrobial, and antiviral properties. The incorporation of a metal center can enhance these therapeutic effects.
The following protocols are based on established synthetic methodologies for benzimidazole ligands and their subsequent coordination with various transition metals.[1][2]
Part 1: Synthesis of this compound Ligand
This protocol details the synthesis of the this compound ligand via the Phillips condensation method, which involves the reaction of a substituted o-phenylenediamine with a carboxylic acid.[3]
Experimental Protocol: Ligand Synthesis
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Benzoic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-Bromo-1,2-phenylenediamine (10 mmol) and benzoic acid (11 mmol).
-
Add polyphosphoric acid (20 g) to the flask as a condensing agent. Alternatively, reflux the mixture in 4M hydrochloric acid for 4 hours.
-
Heat the reaction mixture at 160-180°C for 4 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a 10% sodium bicarbonate solution until the pH is approximately 7.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water to remove any inorganic impurities.
-
Recrystallize the crude product from hot methanol to obtain the purified this compound ligand.
-
Dry the purified crystals under vacuum.
Part 2: Synthesis of Transition Metal Complexes
This section provides a general protocol for the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with the this compound ligand. The procedure typically involves the reaction of the ligand with a corresponding metal salt in a 2:1 molar ratio.[2]
Experimental Protocol: Complex Synthesis
Materials:
-
This compound (L)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Zinc(II) chloride (ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (2 mmol) in hot methanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the respective metal salt (1 mmol) (e.g., CuCl₂·2H₂O) in methanol (15 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux the resulting mixture for 3-4 hours. A change in color or the formation of a precipitate indicates complex formation.[2]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Data Presentation: Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical properties and key infrared (IR) spectral data for the synthesized metal complexes.
| Complex Formula | Metal Ion | Color | Yield (%) | M.p. (°C) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) |
| [Co(L)₂Cl₂] | Co(II) | Blue/Green | ~75-85 | >300 | ~1600-1610 | ~450-480 |
| [Ni(L)₂Cl₂] | Ni(II) | Green | ~70-80 | >300 | ~1605-1615 | ~460-490 |
| [Cu(L)₂Cl₂] | Cu(II) | Green/Brown | ~80-90 | >300 | ~1595-1605 | ~470-500 |
| [Zn(L)₂Cl₂] | Zn(II) | White | ~85-95 | >300 | ~1610-1620 | ~440-470 |
Note: L = this compound. The IR stretching frequency (ν) of the C=N bond in the free ligand appears around 1620-1630 cm⁻¹. A shift to a lower frequency upon complexation indicates coordination of the imine nitrogen to the metal ion.
Part 3: Characterization and Biological Evaluation
Protocol: Physicochemical Characterization
-
FT-IR Spectroscopy: Record the IR spectra of the ligand and its metal complexes using KBr pellets. A shift in the C=N stretching vibration to a lower wavenumber and the appearance of a new band corresponding to the M-N bond confirms complex formation.
-
¹H-NMR Spectroscopy: Dissolve the ligand and its diamagnetic complexes (e.g., Zn(II)) in DMSO-d₆ to record their proton NMR spectra. The disappearance or significant downfield shift of the N-H proton signal of the benzimidazole ring upon complexation provides evidence of coordination.
-
ESI-Mass Spectrometry: Determine the molecular weight of the synthesized compounds to confirm their composition.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of the synthesized complexes.[4][5]
-
Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of the synthesized complexes dissolved in DMSO (final DMSO concentration < 0.1%) and incubate for 48 hours.[4]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Protocol: DNA Interaction Studies
-
DNA Binding: The interaction of the metal complexes with calf thymus DNA (CT-DNA) can be investigated using UV-Visible absorption titration and fluorescence spectroscopy. Intercalative or groove binding is often observed for such complexes.[6][7]
-
DNA Cleavage: The ability of the complexes to cleave plasmid DNA (e.g., pBR322) can be assessed by agarose gel electrophoresis. The conversion of supercoiled DNA to nicked or linear forms indicates cleavage activity.[7][8]
Protocol: Apoptosis Induction Assay (Flow Cytometry)
The induction of apoptosis can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[9][10]
-
Treat cancer cells with the metal complexes at their IC₅₀ concentrations for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Visualizations
Experimental Workflow
Caption: Overall experimental workflow.
Proposed Anticancer Signaling Pathway
Caption: Proposed mitochondrial apoptosis pathway.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. jetir.org [jetir.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-based mononuclear polypyridyl Cu(ii) complexes: DNA binding, cleavage, and in vitro antiproliferative studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. DNA binding and cleavage, BRCA1 gene interaction, antiglycation and anticancer studies of transition metal complexes of sulfonamides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of Antiproliferative Activity and Apoptosis Induction of New Nickel(II) Complexes Encompassing Carbazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Bromine Atom on 5-Bromo-2-phenylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the C5-position of 5-Bromo-2-phenylbenzimidazole, a versatile scaffold in medicinal chemistry. The benzimidazole core is a privileged structure found in numerous biologically active compounds, and the ability to introduce diverse substituents at the 5-position via the bromo-substituent allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document outlines robust and versatile palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as the copper-catalyzed Ullmann condensation and palladium-catalyzed cyanation for the derivatization of this compound.
General Experimental Workflow
The functionalization of this compound typically follows a general workflow involving the setup of the reaction under an inert atmosphere, the reaction itself, followed by work-up and purification of the desired product.
General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-phenylbenzimidazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl- or heteroarylboronic acids.
Analytical Techniques for the Characterization of 5-Bromo-2-phenylbenzimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Bromo-2-phenylbenzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. The following sections describe the application of various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermal Analysis, and High-Performance Liquid Chromatography (HPLC). Each section includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to guide researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments, which is crucial for confirming the substitution pattern on the benzimidazole and phenyl rings. ¹³C NMR spectroscopy complements this by providing information about the carbon framework of the molecule. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of their relative positions. The broad singlet corresponding to the N-H proton of the imidazole ring is also a key diagnostic signal. The ¹³C NMR spectrum will display distinct signals for each carbon atom, with the chemical shifts influenced by the electronegativity of the attached atoms (bromine and nitrogen) and the aromatic ring currents.
Data Presentation
| Technique | Parameter | Observed Value | Reference |
| ¹H NMR (600 MHz, DMSO-d₆) | Chemical Shift (δ) | 13.15 (s, 1H, NH), 8.18 (d, J=7.2 Hz, 2H), 7.78 (d, J=1.8 Hz, 1H), 7.59 – 7.47 (m, 4H), 7.33 (dd, J=8.4, 1.8 Hz, 1H) | [1] |
| ¹³C NMR (150 MHz, DMSO-d₆) | Chemical Shift (δ) | 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74 | [1] |
Experimental Protocol
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Gently sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
2. ¹H NMR Spectroscopy: a. Instrument: 600 MHz NMR Spectrometer. b. Solvent: DMSO-d₆. c. Internal Standard: Tetramethylsilane (TMS). d. Pulse Program: Standard single-pulse experiment. e. Number of Scans: 16-64. f. Acquisition Time: 2-4 seconds. g. Relaxation Delay: 1-5 seconds. h. Temperature: 298 K.
3. ¹³C NMR Spectroscopy: a. Instrument: 150 MHz NMR Spectrometer. b. Solvent: DMSO-d₆. c. Internal Standard: Tetramethylsilane (TMS). d. Pulse Program: Proton-decoupled pulse program. e. Number of Scans: 1024-4096. f. Acquisition Time: 1-2 seconds. g. Relaxation Delay: 2-5 seconds. h. Temperature: 298 K.
4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak or TMS. d. Integrate the signals in the ¹H NMR spectrum. e. Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Visualization
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is particularly useful for obtaining the accurate mass of the protonated molecule [M+H]⁺.[1] The presence of a bromine atom results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), which serves as a definitive confirmation of the presence of bromine in the molecule. Fragmentation analysis, which can be performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, characteristic fragments.
Data Presentation
| Technique | Parameter | Calculated Value | Found Value | Reference |
| HRMS (ESI) | [M+H]⁺ | 273.0022 | 273.0019 | [1] |
Experimental Protocol
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. b. Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. c. If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.
2. Mass Spectrometry Analysis (ESI-HRMS): a. Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). b. Ionization Mode: Electrospray Ionization (ESI), positive ion mode. c. Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. d. Capillary Voltage: 3-4 kV. e. Source Temperature: 100-150 °C. f. Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations. g. Mass Range: m/z 100-500. h. Data Acquisition: Acquire data in full scan mode.
3. Data Analysis: a. Process the acquired spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺. b. Observe the characteristic isotopic pattern for the bromine-containing ion. c. Compare the experimentally determined accurate mass with the theoretically calculated mass for the elemental formula C₁₃H₁₀BrN₂⁺.
Visualization
Caption: Workflow for HRMS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum provides a unique "fingerprint" of the molecule. Key characteristic absorption bands for this compound include the N-H stretching vibration of the imidazole ring, which typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the imidazole ring is expected around 1620-1600 cm⁻¹.[1] Aromatic C-H and C=C stretching vibrations will also be present in the spectrum. The presence of these characteristic bands provides strong evidence for the benzimidazole structure.
Data Presentation
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference |
| N-H (imidazole) | Stretching | ~3435 | [1] |
| C=N (imidazole) | Stretching | ~1617 | [1] |
| Aromatic C-H | Stretching | >3000 | |
| Aromatic C=C | Stretching | 1600-1450 |
Experimental Protocol
1. Sample Preparation (KBr Pellet Method): a. Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet-forming die. c. Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
2. FTIR Analysis: a. Instrument: FTIR Spectrometer. b. Place the KBr pellet in the sample holder of the spectrometer. c. Data Acquisition: i. Acquire a background spectrum of the empty sample compartment. ii. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. iii. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. d. Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
3. Data Analysis: a. Identify the characteristic absorption bands in the spectrum. b. Assign the observed bands to the corresponding functional groups and vibrational modes of this compound.
Visualization
References
Troubleshooting & Optimization
overcoming the formation of 6-bromo isomer in 5-Bromo-2-phenylbenzimidazole synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-phenylbenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on overcoming the common challenge of 6-bromo isomer formation.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the 6-bromo isomer a common problem in the synthesis of this compound?
The synthesis of this compound typically involves the condensation of 4-bromo-1,2-phenylenediamine with benzaldehyde. Due to the unsymmetrical nature of the 4-bromo-1,2-phenylenediamine starting material, the initial reaction can occur at either of the two amino groups. This leads to the formation of two constitutional isomers: the desired this compound and the undesired 6-Bromo-2-phenylbenzimidazole.
Q2: How can I control the regioselectivity of the reaction to favor the 5-bromo isomer?
Controlling the regioselectivity is a key challenge. The outcome of the reaction is influenced by a combination of electronic and steric factors, as well as the reaction conditions. Here are some strategies to consider:
-
Choice of Catalyst: The use of specific catalysts can influence the reaction pathway. While traditional methods often use strong acids like hydrochloric acid, exploring milder catalysts or Lewis acids may offer better control.
-
Reaction Temperature: Temperature can play a significant role in the isomer ratio. It is often beneficial to start with lower temperatures and monitor the reaction progress to find the optimal balance between reaction rate and selectivity.
-
Solvent Selection: The polarity and properties of the solvent can affect the relative reactivity of the two amino groups in 4-bromo-1,2-phenylenediamine. Screening different solvents is a crucial step in optimizing the synthesis.
-
Substituents on Benzaldehyde: The electronic properties of the substituents on the benzaldehyde ring can influence the regioselectivity. Electron-donating groups on the benzaldehyde may favor the formation of the desired 5-bromo isomer.[1][2]
Q3: What analytical techniques can I use to determine the ratio of 5-bromo to 6-bromo isomers in my product mixture?
Several analytical techniques can be employed to quantify the isomer ratio:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying isomers. A reverse-phase C18 or C8 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid) can effectively separate the 5-bromo and 6-bromo isomers.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the isomer ratio by integrating the signals corresponding to unique protons on each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for separation and quantification.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired 5-Bromo Isomer
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, solvent, and catalyst to find the optimal conditions for your specific setup. Start with milder conditions and gradually increase the temperature. |
| Unfavorable Electronic Effects | If using a substituted benzaldehyde, consider the electronic nature of the substituent. Electron-donating groups on the benzaldehyde may improve the yield of the 5-bromo isomer. |
| Side Reactions | Minimize side reactions by ensuring the purity of your starting materials and maintaining an inert atmosphere if necessary. |
Problem 2: High Percentage of the 6-Bromo Isomer
| Possible Cause | Suggested Solution |
| Reaction Kinetics Favoring the 6-Bromo Isomer | Alter the reaction conditions to influence the kinetic and thermodynamic control of the reaction. Lowering the reaction temperature may favor the formation of one isomer over the other. |
| Catalyst Choice | Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) as they can influence the site of the initial acylation. |
Problem 3: Difficulty in Separating the 5-Bromo and 6-Bromo Isomers
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | Optimize your column chromatography conditions. Use a high-quality silica gel and experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). |
| Co-elution in HPLC | Adjust the mobile phase composition, flow rate, and column temperature in your HPLC method. Consider using a different type of column (e.g., a phenyl-hexyl column) that may offer different selectivity for the isomers. |
| Ineffective Crystallization | If attempting purification by crystallization, try different solvent systems and cooling rates. Seeding the solution with a pure crystal of the desired 5-bromo isomer can sometimes promote selective crystallization. |
Experimental Protocols
General Protocol for the Synthesis of 5(6)-Bromo-2-phenylbenzimidazole
This protocol is a general starting point and should be optimized for your specific requirements.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Benzaldehyde
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., p-Toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add benzaldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the 5-bromo and 6-bromo isomers.
Illustrative Experimental Workflow
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2-Phenylbenzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-phenylbenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-2-phenylbenzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the condensation reaction between 4-bromo-1,2-diaminobenzene and benzaldehyde. This reaction is typically facilitated by a catalyst in a suitable solvent.
Q2: What are the starting materials for the synthesis of this compound?
A2: The key starting materials are 4-bromo-1,2-diaminobenzene (also known as 4-bromo-o-phenylenediamine) and benzaldehyde.
Q3: How does the bromine substituent on the phenylenediamine ring affect the reaction?
A3: The bromine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the amino groups in 4-bromo-1,2-diaminobenzene. This may result in slower reaction rates compared to the synthesis of unsubstituted 2-phenylbenzimidazole. Consequently, optimizing reaction conditions such as temperature and catalyst choice is crucial for achieving high yields.
Q4: Can I use other reagents instead of benzaldehyde?
A4: Yes, other aromatic aldehydes can be used to synthesize various 2-aryl-5-bromobenzimidazoles. The reactivity of the aldehyde can be influenced by the electronic nature of its substituents. Electron-withdrawing groups on the benzaldehyde may, in some cases, lead to the formation of 2-monosubstituted benzimidazoles, while electron-rich aldehydes might favor the formation of 1,2-disubstituted benzimidazoles.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | - Inactive Catalyst: The catalyst may have degraded or is of poor quality.- Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently, especially given the deactivating effect of the bromine substituent.- Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.- Poor Quality Starting Materials: Impurities in 4-bromo-1,2-diaminobenzene or benzaldehyde can inhibit the reaction. | - Catalyst: Use a fresh, high-purity catalyst. Consider screening different types of catalysts (e.g., acid catalysts, metal catalysts) to find the most effective one.- Temperature: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature without causing degradation.- Solvent: Experiment with different solvents. Polar solvents like ethanol, methanol, or DMF are often effective for benzimidazole synthesis.- Starting Materials: Ensure the purity of starting materials. If necessary, purify them before use. 4-bromo-1,2-diaminobenzene is prone to oxidation and may appear dark; purification may be necessary. |
| Formation of Multiple Products/Side Products | - Formation of 1,2-disubstituted Benzimidazole: This common side product arises from the reaction of two molecules of benzaldehyde with one molecule of the diamine.- Oxidation of Starting Material: 4-bromo-1,2-diaminobenzene is susceptible to oxidation, leading to colored impurities.- Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole. | - Stoichiometry: Use a 1:1 molar ratio of 4-bromo-1,2-diaminobenzene to benzaldehyde to favor the formation of the 2-substituted product.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the diamine.- Reaction Time and Temperature: Optimize the reaction time and temperature to ensure complete cyclization. Monitor the reaction progress by TLC. |
| Difficulty in Product Purification | - Similar Polarity of Product and Impurities: The desired product and side products may have similar polarities, making separation by column chromatography difficult.- Presence of Colored Impurities: Oxidation of the diamine can lead to dark-colored impurities that are difficult to remove. | - Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to purify the product.- Activated Carbon: Treat a solution of the crude product with activated carbon to remove colored impurities.- Column Chromatography: If recrystallization is ineffective, optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Data on Reaction Conditions for Benzimidazole Synthesis
The following table summarizes various catalytic systems and conditions used for the synthesis of 2-phenylbenzimidazole and its derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Cobalt(II) acetylacetone | Methanol | Room Temperature | 4 h | 97 | [2][3] |
| Nickel acetate | Chloroform | Room Temperature | 10 min | 96 | [4] |
| MIL-53(Fe) | Solvent-free | 80 °C | 30 min | 94 | [5] |
| PFPAT | Ethanol | Room Temperature | 4 h | 88 | [6] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 °C | 2 h | 51-99 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar benzimidazole derivatives. Optimization of catalyst, solvent, temperature, and reaction time may be required to achieve the best yield for this compound.
Materials:
-
4-bromo-1,2-diaminobenzene
-
Benzaldehyde
-
Catalyst (e.g., Cobalt(II) acetylacetone, Nickel acetate, or an acid catalyst like p-toluenesulfonic acid)
-
Solvent (e.g., Methanol, Ethanol, or Chloroform)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) supplies
-
Apparatus for filtration and purification (e.g., Büchner funnel, silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1.0 mmol) in the chosen solvent (5-10 mL).
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Add the catalyst in the desired molar percentage (e.g., 0.05 mmol for Cobalt(II) acetylacetone).[3]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the chosen conditions.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
troubleshooting guide for the synthesis of benzimidazole derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of benzimidazole derivatives. Below you will find frequently asked questions (FAQs) and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing a very low yield or no product formation. What are the likely causes and how can I resolve this?
A1: Low or no yield is a common issue in benzimidazole synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting this problem:
-
Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a sufficient rate, or too hot, leading to the decomposition of starting materials or the desired product.[1]
-
Solution: Experiment with a range of temperatures to determine the optimal condition for your specific substrates. While some reactions proceed well at room temperature, others may require heating.[1]
-
-
Incorrect Solvent: The choice of solvent significantly impacts reaction rates and yields.
-
Solution: Conduct a solvent screening to identify the most effective one for your reaction. Common solvents for benzimidazole synthesis include ethanol, methanol, chloroform, and acetonitrile.[1][2] Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.
-
-
Inefficient or Inactive Catalyst: The catalyst may be inactive, or the amount used may be insufficient.
-
Solution: Ensure your catalyst is from a reliable source and is not expired. You can also try varying the catalyst loading. While increasing the catalyst amount can sometimes improve yields, an excess can also lead to unwanted side reactions.[1]
-
-
Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.
-
Solution: If the purity of your starting materials is questionable, consider purifying them before use. For instance, o-phenylenediamine can be prone to oxidation, leading to colored impurities.[1]
-
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.
-
Solution: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and confirm when the reaction has gone to completion.
-
Q2: I am observing the formation of multiple products or significant side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a frequent challenge, particularly the formation of 1,2-disubstituted benzimidazoles when reacting with aldehydes. Here are some strategies to enhance selectivity:
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[1]
-
Solvent Selection: The choice of solvent can influence the selectivity. For example, non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures can sometimes lead to the 1,2-disubstituted side product.[1]
-
Catalyst Choice: Certain catalysts can promote the selective formation of the desired product. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.
-
Reaction under Inert Atmosphere: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities.[1]
-
Solution: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the starting material.[1]
-
Q3: I am having difficulty purifying my benzimidazole derivative. What purification strategies can I employ?
A3: Purification can be challenging, especially when the product and impurities have similar polarities.
-
Recrystallization: This is often the first method to try for solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the most common method for purifying organic compounds. You may need to screen several solvent systems (eluents) to achieve good separation.
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The basic benzimidazole will move into the aqueous layer, leaving non-basic impurities in the organic layer. Afterward, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]
-
-
Activated Carbon Treatment: To remove colored impurities, which often arise from the oxidation of starting materials, you can treat a solution of the crude product with activated carbon.[1]
-
Procedure: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir or heat briefly, and then filter the solution to remove the carbon. The purified product can then be recovered by removing the solvent.
-
Q4: My final product is a dark-colored solid or oil. How can I decolorize it?
A4: The dark color is most likely due to oxidation products of the o-phenylenediamine starting material.
-
Solution: As mentioned in the purification section, treating a solution of your crude product with activated carbon is an effective method for removing colored impurities.[1] If your product is an oil, purification by column chromatography is the recommended approach. You will need to test different solvent systems to find one that provides optimal separation.
Quantitative Data on Benzimidazole Synthesis
The tables below summarize the impact of different catalysts and solvents on the yield of benzimidazole synthesis, providing a basis for reaction optimization.
Table 1: Comparison of Various Catalysts for the Synthesis of 2-phenyl-1H-benzo[d]imidazole
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | PFPAT | Ethanol | 4 | 88 |
| 2 | NH₄Cl | Chloroform | 4 | 94 |
| 3 | Cobalt (II) Acetylacetone | Methanol | - | 97 |
| 4 | ZnO | H₂O₂ | 0.33 | 96 |
| 5 | MgO@DFNS (10 wt%) | Ethanol | 4 | 95 |
| 6 | Phosphoric Acid (7 mol%) | Methanol | 0.08 | - |
| 7 | Cocos nucifera L. juice | Solvent-free | - | - |
| 8 | Citrus limetta juice | Solvent-free | - | - |
| 9 | Citrus sinensis L. juice | Solvent-free | - | - |
Data compiled from multiple sources.[2][3][4][5][6][7][8][9]
Table 2: Effect of Different Solvents on the Synthesis of 2-phenyl benzimidazole
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Methanol | Cobalt (II) Acetylacetone | - | 97 |
| 2 | Ethanol | Cobalt (II) Acetylacetone | - | - |
| 3 | Chloroform | NH₄Cl | 4 | 40 |
| 4 | Acetonitrile | NH₄Cl | - | - |
| 5 | DMF | NH₄Cl | - | - |
| 6 | Ethanol | PFPAT | 4 | 88 |
| 7 | Benzene | PFPAT | 9 | 74 |
| 8 | Dichloromethane | PFPAT | 7 | 68 |
| 9 | Ethanol | ZnFe₂O₄ (ultrasonic) | 0.5 | 92 |
| 10 | Acetonitrile | ZnFe₂O₄ (ultrasonic) | 0.5 | 79 |
Data compiled from multiple sources.[2][3][4][5][10]
Experimental Protocols
Below are detailed methodologies for key benzimidazole synthesis reactions.
Protocol 1: Phillips-Ladenburg Condensation with Carboxylic Acids
This method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Materials:
-
o-phenylenediamine (1.0 eq)
-
Desired carboxylic acid (1.0-1.2 eq)
-
Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
10% Sodium hydroxide (NaOH) solution
-
Crushed ice
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine and the carboxylic acid.
-
Add a catalytic amount of the strong acid (PPA or p-TsOH).
-
Heat the reaction mixture under reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and neutralize the acid by slowly adding a 10% NaOH solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent.[1]
Protocol 2: Weidenhagen Reaction with Aldehydes using NH₄Cl as a Catalyst
This protocol describes the condensation of o-phenylenediamine with an aldehyde.
Materials:
-
o-phenylenediamine (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium Chloride (NH₄Cl) (4 mmol)
-
Chloroform (CHCl₃) (5 ml)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of o-phenylenediamine in chloroform in a round-bottom flask, add ammonium chloride.
-
Add the benzaldehyde to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with water and extract the product using ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
Protocol 3: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction.
Materials:
-
o-phenylenediamine (1.0 eq)
-
Carboxylic acid or aldehyde (1.0-1.2 eq)
-
Catalyst or acid (if required)
Procedure:
-
In a microwave-safe vessel, combine the o-phenylenediamine, the carboxylic acid or aldehyde, and any required catalyst or acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the corresponding conventional synthesis protocol (e.g., neutralization, precipitation, filtration).
-
Purify the product by recrystallization.[1]
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of benzimidazole derivatives.
Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.
Caption: Mitigating side product formation in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. tsijournals.com [tsijournals.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. benchchem.com [benchchem.com]
optimization of reaction conditions for 5-Bromo-2-phenylbenzimidazole synthesis
Technical Support Center: Synthesis of 5-Bromo-2-phenylbenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound involves the condensation reaction of 4-bromo-o-phenylenediamine with benzaldehyde. This reaction is typically facilitated by a catalyst and can be influenced by various reaction conditions such as solvent and temperature.
Q2: Which catalysts are most effective for this synthesis?
A2: A variety of catalysts can be used, ranging from traditional acid catalysts to more modern heterogeneous and nanoparticle catalysts.[1] Some effective options include:
-
Acid Catalysts: Hydrochloric acid (HCl) is a common choice.[2]
-
Metal Catalysts: Catalysts like cobalt(II) acetylacetone, copper-based catalysts, and iron-based catalysts have shown high efficacy.[3][4][5]
-
Nanoparticle Catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) and ZnO nanoparticles have been used for efficient and green synthesis of related benzimidazoles.[6][7][8]
-
Lewis Acids: Lanthanide triflates such as Er(OTf)₃ are also effective.[9]
Q3: How do I choose the right solvent for the reaction?
A3: The choice of solvent can significantly impact the reaction yield and selectivity.[1] Polar solvents like methanol and ethanol are often effective.[5][10] For certain catalytic systems, a mixture of solvents such as chloroform and methanol may be optimal.[7][8] In some "green" chemistry approaches, water has been used as a solvent, particularly at elevated temperatures.[11] Solvent-free conditions using microwave irradiation have also been reported for similar syntheses.[9]
Q4: What are the typical reaction times and temperatures?
A4: Reaction times and temperatures can vary widely depending on the chosen catalyst and solvent system. Reactions can take anywhere from a few minutes to several hours.[6] For example, some nanoparticle-catalyzed reactions are very fast (4-15 minutes), while others may require several hours at room temperature or elevated temperatures (e.g., 100°C).[6][12] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Poor quality or impure starting materials.
-
Solution: Ensure the purity of 4-bromo-o-phenylenediamine and benzaldehyde. If necessary, purify the starting materials before use. o-Phenylenediamines can be susceptible to oxidation, which can lead to colored impurities and interfere with the reaction.[1]
-
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution: Verify that the catalyst is active and from a reliable source. Optimize the catalyst loading; while increasing the amount can sometimes improve yields, an excess can also lead to side reactions.[1]
-
-
Possible Cause: Suboptimal reaction conditions (temperature, time, solvent).
-
Possible Cause: Incomplete reaction.
-
Solution: Allow the reaction to proceed for a longer duration. Use TLC to confirm that the starting materials have been consumed.[1]
-
Problem 2: Formation of Multiple Products or Side Products
-
Possible Cause: Formation of a 1,2-disubstituted benzimidazole.
-
Solution: This common side product results from the reaction of two molecules of benzaldehyde with one molecule of 4-bromo-o-phenylenediamine.[1] To favor the desired 2-substituted product, use a 1:1 stoichiometric ratio or a slight excess of the diamine.[1] The choice of solvent can also influence selectivity.[1]
-
-
Possible Cause: Oxidation of the starting diamine.
-
Solution: 4-bromo-o-phenylenediamine is prone to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1]
-
-
Possible Cause: The intermediate Schiff base is stable and does not cyclize.
-
Solution: Ensure the reaction conditions (e.g., catalyst, temperature) are suitable to promote the final cyclization step to form the benzimidazole ring.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: The desired product and impurities have similar polarities.
-
Possible Cause: Product is insoluble.
-
Solution: If the product precipitates from the reaction mixture, it can often be isolated by filtration and then washed to remove impurities.[12]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize data from studies on the synthesis of 2-phenylbenzimidazole derivatives, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Yield
| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| ZnO Nanoparticles | 5 mg | Solvent-free | Room Temp. | 4-15 min | 98 | [6] |
| NH₄Cl | 4 mmol | CHCl₃ | Room Temp. | 4 hours | 92 | [13] |
| NH₄Br | 4 mmol | CHCl₃ | Room Temp. | 4 hours | 86 | [13] |
| MgO@DFNS | 5 wt% | Ethanol | 60°C | 4 hours | 88 | [14] |
| Au/TiO₂ | - | CHCl₃:MeOH (3:1) | 25°C | 18 hours | 96 | [7] |
| Cobalt(II) acetylacetone | 0.05 mmol | Methanol | Room Temp. | 4 hours | 97 | [4] |
Table 2: Effect of Solvent on Yield
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Cobalt(II) acetylacetone | Methanol | Room Temp. | 4 hours | 97 | [5] |
| Cobalt(II) acetylacetone | Ethanol | Room Temp. | 4 hours | 95 | [5] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25°C | 18 hours | 96 | [7] |
| No Catalyst (High Temp) | Water | 350°C | - | ~90 | [11] |
Experimental Protocols
General Procedure for the Synthesis of 2-Phenylbenzimidazole Derivatives
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the substituted ortho-phenylenediamine (1.05 mmol) and the aldehyde (1 mmol).[5]
-
Solvent Addition: Add the chosen solvent (e.g., methanol, 5 mL).[5]
-
Catalyst Addition: Add the catalyst (e.g., cobalt(II) acetylacetone, 0.05 mmol) to the solution.[5]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the appropriate amount of time (e.g., 4 hours).[5]
-
Monitoring: Monitor the progress of the reaction by TLC.[1]
-
Workup:
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hot methanol or aqueous ethanol) or by column chromatography to obtain the pure benzimidazole derivative.[2][5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Plausible reaction mechanism for the formation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. journalajst.com [journalajst.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Technical Support Center: Purification of Substituted Benzimidazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted benzimidazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of substituted benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Difficulty in Separating Product from Impurities via Column Chromatography
| Possible Causes | Recommended Solutions |
| Similar Polarity of Product and Impurities: The desired benzimidazole derivative and byproducts or unreacted starting materials may have very close Rf values on TLC.[1] | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Common solvent systems include mixtures of ethyl acetate and hexane.[1] Consider using a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) or semi-preparative HPLC can offer higher resolution for difficult separations.[2] |
| Tailing of the Product Spot on TLC: The benzimidazole may be interacting strongly with the stationary phase, leading to poor separation. | Add a small amount of a polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent to reduce tailing. |
| Co-elution with Colored Impurities: Oxidation of the starting material, o-phenylenediamine, can lead to highly colored impurities that are difficult to remove by chromatography alone.[1] | Treat a solution of the crude product with activated carbon before column chromatography to adsorb colored impurities.[1][3] |
Problem 2: Challenges with Recrystallization
| Possible Causes | Recommended Solutions |
| Product Oiling Out: The compound separates as a liquid instead of forming solid crystals.[4] | This often happens if the solution is supersaturated or cooled too quickly.[4] Try using a more dilute solution, cooling the solution more slowly, or scratching the inside of the flask to induce crystallization. Using a two-solvent system can also be effective.[4] |
| Poor Crystal Formation or Low Recovery: The product may not crystallize easily, or a significant amount remains in the mother liquor.[1] | Experiment with different solvents or solvent mixtures for recrystallization.[1] Suitable solvents often include ethanol, methanol, or mixtures of ethanol and water.[5] Evaporating a portion of the solvent from the mother liquor and cooling again may yield a second crop of crystals.[3] |
| Persistent Colored Impurities: Even after recrystallization, the product remains colored.[3] | Dissolve the product in boiling water and add a strong solution of potassium permanganate until the liquid is opaque. Then, add solid sodium bisulfite until the solution is clear. Treat with decolorizing carbon, filter hot, and cool to crystallize. This method can effectively remove colored impurities.[3] |
Problem 3: Presence of Specific Impurities
| Common Impurities | Identification & Removal Strategies |
| Unreacted Starting Materials: Residual o-phenylenediamine or the corresponding aldehyde/carboxylic acid.[5] | These can often be separated by column chromatography.[5] Acid-base extraction can be used to separate the basic benzimidazole product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The benzimidazole will move to the aqueous layer. Neutralizing the aqueous layer will then precipitate the purified product.[1] |
| 1,2-Disubstituted Benzimidazoles: A common side product formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1] | Control the stoichiometry during the synthesis by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde.[1] The choice of solvent can also influence selectivity; for instance, non-polar solvents like toluene may favor the desired 2-substituted product.[1] Separation is typically achieved by column chromatography. |
| N-Alkylation Products: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur.[1] | Careful control of reaction conditions is crucial to avoid this side reaction. Purification is generally accomplished through chromatography. |
| Oxidation Products: o-Phenylenediamine is susceptible to oxidation, leading to colored impurities.[1] | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1] Treatment with activated carbon is an effective method for removing these colored impurities.[1][3] |
Frequently Asked Questions (FAQs)
Q1: My purified benzimidazole is still a dark color. What can I do?
A1: The dark color is likely due to oxidation products of the o-phenylenediamine starting material.[1] You can try to remove these impurities by treating a solution of your crude product with activated carbon.[1][3] If the product is an oil, purification by column chromatography is the most common method. You may need to screen several solvent systems to find one that provides good separation.[1]
Q2: How can I improve the yield of my recrystallization?
A2: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. After cooling and filtering the crystals, you can try to obtain a second crop by concentrating the mother liquor (evaporating some of the solvent) and cooling it again.[3] However, be aware that the second crop may be less pure than the first.
Q3: What is the best way to monitor the purity of my substituted benzimidazole during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification.[1] By spotting the crude mixture, fractions from your column, and the final product on a TLC plate, you can assess the separation and purity. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[2]
Q4: Can the substituent on the benzimidazole ring affect its purification?
A4: Yes, the nature and position of substituents can significantly impact the polarity, solubility, and crystallizing ability of the benzimidazole derivative. Electron-donating or withdrawing groups will alter the polarity, which in turn affects its behavior during chromatography and the choice of recrystallization solvents.[6][7]
Q5: Are there alternative purification methods to chromatography and recrystallization?
A5: For thermally stable benzimidazoles, sublimation in vacuo can be a very effective purification technique, especially for removing non-volatile or thermally labile impurities.[8] Acid-base extraction is another useful technique to separate basic benzimidazoles from neutral or acidic impurities.[1]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Adsorb the crude benzimidazole derivative onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the benzimidazole derivative is sparingly soluble at room temperature but highly soluble when hot.[4] Common solvents include ethanol, methanol, and water, or mixtures thereof.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of the boiling solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic benzimidazole will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh acid solution to ensure complete transfer.[1]
-
Neutralization: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic.[4]
-
Isolation: If the purified benzimidazole precipitates, collect it by vacuum filtration. If it is soluble in water or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).[4]
-
Final Steps: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Troubleshooting Logic for Benzimidazole Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Resolving Poor Solubility of 5-Bromo-2-phenylbenzimidazole
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-2-phenylbenzimidazole. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon addition to aqueous buffers.
Root Cause Analysis and Step-by-Step Solutions:
This is a common issue arising from the low aqueous solubility of many benzimidazole derivatives. The abrupt change in solvent polarity when moving from a high-concentration organic stock solution to an aqueous environment causes the compound to crash out.
Logical Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for poor solubility.
Recommended Actions:
-
Optimize the Stock Solution:
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved before further dilution. Gentle heating or sonication may aid dissolution.
-
Modify the Dilution Protocol:
-
Stepwise Dilution: Avoid adding the concentrated organic stock directly into your aqueous buffer. Perform a serial dilution, first into an intermediate solvent that is miscible with both the organic solvent and water (e.g., ethanol or polyethylene glycol), before the final dilution into the aqueous medium.[3]
-
-
Adjust the pH of the Aqueous Medium:
-
Benzimidazole derivatives are often more soluble in acidic conditions due to the protonation of the imidazole ring.[4][5][6] Experimentally determine the pH-solubility profile of your compound. A lower pH may enhance solubility. However, ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
-
Employ Co-solvents:
-
The addition of a small percentage of an organic co-solvent to the final aqueous solution can increase the solubility of nonpolar compounds.[7][8] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid affecting the biological assay.
-
-
Utilize Formulation Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][9] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[3][10] Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are often used in biological experiments. The concentration should be kept above the critical micelle concentration (CMC) but below levels that could cause cellular toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
Based on the general properties of benzimidazole derivatives, polar aprotic solvents are a good starting point. We recommend trying the following:
-
Primary: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Secondary: Dichloromethane (DCM), Tetrahydrofuran (THF) - Note: These are more volatile and less common for biological assays but can be useful for initial dissolution.
Q2: How can I determine the optimal pH for solubilizing my compound?
You can perform a simple pH-solubility screen. This involves preparing a series of buffers with different pH values (e.g., from pH 2 to pH 10) and determining the concentration of the dissolved compound in a saturated solution at each pH.
Q3: Are there any concerns with using co-solvents or surfactants in my cell-based assays?
Yes. High concentrations of organic co-solvents and surfactants can be toxic to cells. It is essential to determine the maximum tolerable concentration of these excipients in your specific cell line by running appropriate vehicle controls. Generally, keeping the final concentration of DMSO below 0.5% and other co-solvents or surfactants at the lowest effective concentration is recommended.[3]
Q4: Can I use heat to dissolve this compound?
Gentle heating can be used to aid the initial dissolution in the stock solvent. However, be cautious as excessive heat can lead to degradation of the compound. Always check the compound's stability at elevated temperatures. For aqueous solutions, increasing the temperature generally increases the solubility of solid solutes.[7][8]
Experimental Protocols
Protocol 1: Determining Approximate Solubility in Various Organic Solvents
Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of common organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane)
-
Vortex mixer
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Qualitative Assessment:
-
Add approximately 1-2 mg of the compound to 1 mL of each solvent in separate vials.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for dissolution. Classify as 'freely soluble', 'sparingly soluble', or 'insoluble'.
-
-
Quantitative Assessment (for solvents showing good solubility):
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of the solvent.
-
Equilibrate the solutions on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully take an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Data Presentation:
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| DMSO | [User to fill] | [User to fill] |
| DMF | [User to fill] | [User to fill] |
| Ethanol | [User to fill] | [User to fill] |
| Methanol | [User to fill] | [User to fill] |
| Acetonitrile | [User to fill] | [User to fill] |
Protocol 2: pH-Dependent Solubility Profiling
Objective: To determine the solubility of this compound as a function of pH.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
pH meter
-
Orbital shaker
-
Analytical instrumentation (HPLC or UV-Vis)
Procedure:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Seal the containers and place them on an orbital shaker at a constant temperature for 24-48 hours.
-
After equilibration, measure and confirm the final pH of each solution.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method.
Data Presentation:
| Buffer pH | Final pH | Solubility (µg/mL) |
| 2.0 | [User to fill] | [User to fill] |
| 4.0 | [User to fill] | [User to fill] |
| 6.0 | [User to fill] | [User to fill] |
| 7.4 | [User to fill] | [User to fill] |
| 8.0 | [User to fill] | [User to fill] |
| 10.0 | [User to fill] | [User to fill] |
Potential Signaling Pathway Investigation
Once solubilized, this compound can be used to investigate various cellular signaling pathways. Benzimidazole derivatives are known to interact with a range of biological targets. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a benzimidazole compound, leading to downstream effects on cellular processes.
Figure 2: Hypothetical signaling pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpas.com [jmpas.com]
preventing side reactions in the synthesis of 2-phenylbenzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-phenylbenzimidazoles, with a primary focus on preventing side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-phenylbenzimidazole, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Phenylbenzimidazole | 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal reaction conditions (temperature, solvent). 4. Inefficient catalyst. | 1. Extend the reaction time and monitor progress using TLC. 2. Adjust the molar ratio of o-phenylenediamine to benzaldehyde to be 1:1 or slightly in excess of the diamine.[1] 3. Screen different solvents; polar solvents like methanol and ethanol often give good results.[2] Optimize the reaction temperature. 4. Consider using a catalyst to improve the reaction rate and yield. |
| Presence of a Major Side Product with a Higher Molecular Weight | Formation of 1-benzyl-2-phenyl-1H-benzimidazole (a 1,2-disubstituted benzimidazole). This occurs when a second molecule of benzaldehyde reacts with the nitrogen of the newly formed 2-phenylbenzimidazole. | 1. Control Stoichiometry: Use a strict 1:1 molar ratio of o-phenylenediamine to benzaldehyde. An excess of the diamine can also favor the formation of the desired monosubstituted product.[1] 2. Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second substitution.[1] 3. Catalyst Choice: Certain catalysts can favor the formation of the 1,2-disubstituted product. If this side product is consistently observed, consider a catalyst-free reaction or a different catalytic system. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Co-precipitation of side products with similar solubility. 3. Formation of colored impurities. | 1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not. 2. Recrystallization: Use a suitable solvent system for recrystallization. Ethanol or aqueous ethanol is often effective for 2-phenylbenzimidazole. 3. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities with different polarities. 4. Decolorization: Treat the solution of the crude product with activated charcoal to remove colored impurities before recrystallization. |
| Reaction is Sluggish or Does Not Proceed | 1. Poor quality of reagents. 2. Inactive catalyst. 3. Inappropriate solvent. | 1. Ensure the purity of o-phenylenediamine and benzaldehyde. Benzaldehyde can oxidize to benzoic acid upon storage. 2. If using a catalyst, ensure it is active and used in the correct amount. 3. The choice of solvent can significantly impact the reaction. If the reaction is not proceeding in a non-polar solvent, switch to a polar solvent like ethanol or methanol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde?
A1: The most prevalent side reaction is the formation of 1-benzyl-2-phenyl-1H-benzimidazole. This 1,2-disubstituted product arises from the reaction of the initially formed 2-phenylbenzimidazole with a second molecule of benzaldehyde. The selectivity between the desired 2-substituted and the 1,2-disubstituted product is a key challenge in this synthesis.[1]
Q2: How can I control the selectivity to favor the formation of 2-phenylbenzimidazole over the 1,2-disubstituted side product?
A2: Selectivity can be controlled by several factors:
-
Molar Ratio: Employing a 1:1 molar ratio of o-phenylenediamine to benzaldehyde is crucial. Using an excess of o-phenylenediamine can further suppress the formation of the 1,2-disubstituted product.[1]
-
Reaction Conditions: The choice of solvent and temperature plays a significant role. For instance, some studies have shown that in the absence of a catalyst, a 4:1 ratio of o-phenylenediamine to benzaldehyde in water can yield 92% of the desired 2-phenylbenzimidazole with only 8% of the disubstituted side product.[1]
-
Catalyst: Some catalysts, like Er(OTf)3, have been shown to selectively produce the 1,2-disubstituted product when a 1:2 molar ratio of diamine to aldehyde is used.[1] Therefore, for the synthesis of the monosubstituted product, a catalyst-free approach or a catalyst that does not promote N-alkylation should be considered.
Q3: Are there any other potential side reactions to be aware of?
A3: While the formation of the 1,2-disubstituted product is the most common, other side reactions can occur depending on the reaction conditions and the purity of the starting materials. For example, if the benzaldehyde has oxidized to benzoic acid, this can lead to the formation of amides or other condensation products, or simply a lower yield of the desired benzimidazole. In some syntheses using different starting materials, the formation of other heterocyclic ring systems like benzodiazepines has been observed, highlighting the importance of controlling the reaction pathway.
Q4: What is a reliable method for purifying crude 2-phenylbenzimidazole?
A4: Recrystallization is a common and effective method for purifying 2-phenylbenzimidazole. A typical procedure involves dissolving the crude product in a minimal amount of hot ethanol and then allowing the solution to cool slowly. The purified 2-phenylbenzimidazole will crystallize out, leaving the more soluble impurities in the solution. The crystals can then be collected by filtration. If colored impurities are present, the hot solution can be treated with activated charcoal before cooling.
Quantitative Data on Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield and selectivity of 2-phenylbenzimidazole synthesis.
Table 1: Effect of Molar Ratio and Catalyst on Product Distribution
| Molar Ratio (o-phenylenediamine:benzaldehyde) | Catalyst | Solvent | Temperature | Yield of 2-phenylbenzimidazole | Yield of 1-benzyl-2-phenyl-1H-benzimidazole | Reference |
| 1:2 | Er(OTf)₃ (10 mol%) | Water | 80°C | - | 72% | [1] |
| 1:2 | None | Water | 80°C | 52% | 40% | [1] |
| 1:1.1 | Er(OTf)₃ (10 mol%) | Water | 1°C | 35% | 50% | [1] |
| 4:1 | None | Water | Not Specified | 92% | 8% | [1] |
Table 2: Effect of Solvent on the Yield of 2-Phenylbenzimidazole
| Solvent | Catalyst | Temperature | Time | Yield | Reference |
| Methanol | 18 wt% TPA/PANI | Room Temp. | 1 h | 100% conversion | |
| Ethanol | 18 wt% TPA/PANI | Room Temp. | 2 h | 100% conversion | |
| Acetonitrile | LaCl₃ (10 mol%) | Room Temp. | 2-4 h | 85-95% | |
| Water | Sodium bisulfite | 80-90°C | 1.5 h | 96.3% |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Phenylbenzimidazole
This protocol is optimized to favor the formation of the monosubstituted product and minimize the 1,2-disubstituted side product.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.
-
Add benzaldehyde (1.0 equivalent) to the solution. Note: A slight excess of o-phenylenediamine can be used to further suppress the formation of the disubstituted product.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the crude product by filtration.
-
Wash the crude product with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials and soluble impurities.
-
Recrystallize the crude product from hot ethanol to obtain pure 2-phenylbenzimidazole.
Protocol 2: Purification of 2-Phenylbenzimidazole by Recrystallization
Materials:
-
Crude 2-phenylbenzimidazole
-
Ethanol (or another suitable solvent)
-
Activated charcoal (optional)
-
Filter paper
-
Büchner funnel and flask
Procedure:
-
Place the crude 2-phenylbenzimidazole in an Erlenmeyer flask.
-
Add a minimum amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. For maximum crystal formation, the flask can be placed in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Reaction pathways in the synthesis of 2-phenylbenzimidazole.
Caption: Troubleshooting workflow for 2-phenylbenzimidazole synthesis.
References
Technical Support Center: Scaling up the Synthesis of 5-Bromo-2-phenylbenzimidazole for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 5-Bromo-2-phenylbenzimidazole. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate a smooth transition from laboratory-scale synthesis to preclinical production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the condensation reaction of 4-bromo-1,2-phenylenediamine with benzaldehyde. This one-pot synthesis is often preferred for its efficiency and the ready availability of the starting materials. Various catalysts can be employed to improve reaction rates and yields, with acidic catalysts being common.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction can be exothermic, and efficient heat management is crucial to prevent side reactions and ensure safety.
-
Reagent Addition: Slow and controlled addition of benzaldehyde is recommended to manage the reaction exotherm.
-
Mixing: Adequate agitation is essential to ensure homogeneity and consistent heat transfer throughout the larger reaction volume.
-
Solvent Selection: The choice of solvent affects reaction kinetics, solubility of reactants and products, and ease of product isolation. Ethanol or methanol are commonly used.
Q3: What are common impurities, and how can they be minimized?
A3: A common impurity is the N,N'-dibenzylidene-4-bromo-1,2-phenylenediamine, which can form from the reaction of two equivalents of benzaldehyde with the diamine. To minimize its formation, it is crucial to maintain a strict 1:1 stoichiometry of the reactants and control the reaction temperature. Over-oxidation of the product can also lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.
Q4: How can I purify the crude this compound to the high purity required for preclinical studies?
A4: A multi-step purification process is typically required. This usually involves an initial crystallization from a suitable solvent system (e.g., ethanol/water) to remove the bulk of impurities. For preclinical use, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary to achieve >98% purity.
Q5: What are suitable formulation strategies for preclinical in vivo studies, considering the poor aqueous solubility of this compound?
A5: Due to its low water solubility, this compound will likely require an enabling formulation for oral administration in preclinical studies. Common approaches include:
-
Suspensions: Micronized drug substance suspended in an aqueous vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose).
-
Solutions in co-solvents: Dissolving the compound in a mixture of biocompatible solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, and water.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils can enhance oral absorption.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature. |
| Poor quality of starting materials. | Ensure the purity of 4-bromo-1,2-phenylenediamine and benzaldehyde using appropriate analytical techniques (e.g., NMR, melting point). | |
| Suboptimal reaction conditions. | Experiment with different catalysts (e.g., p-toluenesulfonic acid, acetic acid) and solvents (e.g., ethanol, methanol, DMF) on a small scale to find the optimal conditions before scaling up. | |
| Product is a dark color | Oxidation of the diamine starting material or the product. | Perform the reaction under an inert atmosphere (e.g., nitrogen). Degas the solvent before use. |
| Presence of polymeric impurities. | Ensure the reaction temperature is well-controlled to prevent polymerization. | |
| Difficulty in Purification | Co-precipitation of impurities during crystallization. | Screen different solvent systems for crystallization. A gradient of solvent polarity can be effective. |
| Product and impurities have similar polarity. | Employ preparative HPLC for final purification. Optimize the mobile phase and column chemistry for better separation. | |
| Inconsistent Results on Scale-up | Poor heat transfer in the larger reactor. | Ensure the reactor is equipped with an efficient cooling system and that the stirring is adequate to maintain a uniform temperature. |
| Inefficient mixing. | Use an appropriate stirrer (e.g., overhead mechanical stirrer) and baffle system for the reactor to ensure proper mixing. |
Experimental Protocols
Scaled-up Synthesis of this compound
This protocol describes a representative procedure for the synthesis on a 100-gram scale.
Materials:
-
4-bromo-1,2-phenylenediamine (187 g, 1.0 mol)
-
Benzaldehyde (106 g, 1.0 mol)
-
p-Toluenesulfonic acid monohydrate (19 g, 0.1 mol)
-
Ethanol (2 L)
-
Activated Carbon
-
Sodium Bicarbonate Solution (5% w/v)
-
Deionized Water
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Large Buchner funnel and filter flask
Procedure:
-
To the 5 L flask, add 4-bromo-1,2-phenylenediamine and ethanol. Stir the mixture until the solid is fully dissolved.
-
Add p-toluenesulfonic acid monohydrate to the solution and continue stirring.
-
Heat the mixture to a gentle reflux (approximately 78 °C).
-
Slowly add benzaldehyde via the dropping funnel over a period of 1 hour, maintaining the reflux.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add 5% sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the crude product in a vacuum oven at 50 °C.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon and reflux for 15 minutes to decolorize the solution.
-
Hot filter the solution to remove the activated carbon.
-
Slowly add deionized water to the hot filtrate until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Final Purification by Preparative HPLC
For material intended for preclinical studies, a final purification by preparative HPLC is recommended to achieve high purity.
Illustrative HPLC Conditions:
| Parameter | Value |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 80 mL/min |
| Detection | 280 nm |
| Injection Volume | 10 mL (of a concentrated solution in mobile phase) |
Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the final high-purity compound.
Data Presentation
Table 1: Representative Reaction Parameters and Yields for Scaled-up Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 4-bromo-1,2-phenylenediamine | 1.0 g (5.3 mmol) | 187 g (1.0 mol) |
| Benzaldehyde | 0.56 g (5.3 mmol) | 106 g (1.0 mol) |
| Catalyst (p-TsOH) | 0.1 g (0.53 mmol) | 19 g (0.1 mol) |
| Solvent (Ethanol) | 20 mL | 2 L |
| Reaction Time | 4 hours | 6 hours |
| Reaction Temperature | 78 °C | 78 °C |
| Crude Yield | ~85% | ~80% |
| Yield after Recrystallization | ~75% | ~70% |
Note: These are illustrative yields and may vary depending on the specific reaction conditions and work-up procedure.
Table 2: Purity Profile after Different Purification Steps
| Purification Step | Purity (by HPLC Area %) |
| Crude Product | 85-90% |
| After Recrystallization | 95-98% |
| After Preparative HPLC | >99% |
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up synthesis and purification of this compound.
VEGFR-2 Signaling Pathway
As some benzimidazole derivatives have been shown to be inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), understanding this pathway is relevant for preclinical studies.
Caption: Simplified representation of the VEGFR-2 signaling pathway, a target for some benzimidazole derivatives.
identifying and removing impurities from 5-Bromo-2-phenylbenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-phenylbenzimidazole. The following information is designed to help you identify and remove common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis. The primary synthesis route involves the condensation of 4-bromo-1,2-phenylenediamine and benzaldehyde. Therefore, likely impurities include:
-
Unreacted Starting Materials:
-
4-bromo-1,2-phenylenediamine
-
Benzaldehyde
-
-
Side-Products:
-
Products of benzaldehyde self-condensation.
-
Oxidation products of 4-bromo-1,2-phenylenediamine.
-
Incompletely cyclized intermediates.
-
Q2: How can I identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in your crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and impurities by comparing the spectra of the crude product with those of the pure compound and starting materials.
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the impurities, aiding in their identification.
Q3: What is the best method to purify crude this compound?
A3: The most common and effective purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities, especially those with different polarities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Consider using a lower-boiling point solvent or a co-solvent system. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The compound is partially soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. You can also try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor. |
| Product is still impure after recrystallization. | The chosen solvent is not effective at separating the impurity. The cooling process was too rapid, trapping impurities within the crystals. | Screen for a more suitable recrystallization solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. |
| No crystals form upon cooling. | The solution is not supersaturated. The compound may be too soluble in the chosen solvent even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. If crystals still do not form, you may need to partially evaporate the solvent to increase the concentration or choose a different solvent in which the compound is less soluble. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of the product from an impurity. | The eluent system is not optimized. The polarity difference between the product and impurity is small. | Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (a clear difference in Rf values). A gradient elution, where the polarity of the eluent is gradually increased, can also improve separation. |
| The compound is not moving down the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| The compound runs too quickly through the column. | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the spot on the column. | The sample was not loaded in a concentrated band. The column may be overloaded. The compound may have limited solubility in the eluent. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Ensure the amount of crude material is appropriate for the size of the column. Add a small amount of a more polar solvent to the eluent system to improve solubility. |
Data Presentation
The following table provides representative data on the purity of this compound before and after purification by recrystallization.
| Purification Stage | Purity by HPLC (%) | Yield (%) |
| Crude Product | 85.2 | - |
| After First Recrystallization (Ethanol/Water) | 98.5 | 75 |
| After Second Recrystallization (Ethanol/Water) | >99.5 | 60 (overall) |
Experimental Protocols
Protocol 1: Identification of Impurities by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Crude this compound
-
4-bromo-1,2-phenylenediamine (starting material reference)
-
Benzaldehyde (starting material reference)
-
Eluent: Hexane/Ethyl Acetate (e.g., 7:3 v/v, optimize as needed)
-
Visualization methods: UV lamp (254 nm), iodine chamber, and/or a suitable staining solution (e.g., potassium permanganate).
Procedure:
-
Prepare a dilute solution of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare dilute solutions of the starting materials (4-bromo-1,2-phenylenediamine and benzaldehyde) in the same solvent.
-
On a TLC plate, spot the crude product solution and the two starting material solutions side-by-side.
-
Place the TLC plate in a developing chamber containing the eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. Aromatic compounds will appear as dark spots.
-
Further visualize the plate using an iodine chamber or by dipping it into a potassium permanganate stain.[1][2][3][4] Amines and other oxidizable compounds will show up as colored spots.
-
Compare the Rf values of the spots in the crude product lane with those of the starting materials to identify their presence as impurities. Any additional spots represent other byproducts.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)[5][6][7]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If using a co-solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8][9][10][11]
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[12]
-
Gradient Program: A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a solution of your purified this compound in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. TLC stains [reachdevices.com]
- 2. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. epfl.ch [epfl.ch]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
how to confirm the regiochemistry of brominated benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the regiochemistry of brominated benzimidazoles.
General FAQs
???+ question "What are the primary methods to confirm the regiochemistry of my brominated benzimidazole?"
Workflow for Regiochemical Confirmation
The following diagram outlines a typical workflow for determining the regiochemistry of a newly synthesized brominated benzimidazole.
Caption: Workflow for confirming the regiochemistry of brominated benzimidazoles.
NMR Spectroscopy Guide
NMR is the most powerful tool for determining the regiochemistry in solution. The key is to use a combination of experiments to piece together the connectivity of the molecule.
FAQs for NMR Analysis
???+ question "How can I distinguish between 4-, 5-, 6-, and 7-bromo isomers using ¹H NMR?"
???+ question "My ¹H NMR spectrum is complex. Which 2D NMR experiments are most useful?"
???+ question "Troubleshooting: Why is my N-H proton signal broad or not visible?"
???+ question "How does the bromine atom affect the ¹³C NMR chemical shifts?"
Data Presentation: NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for benzimidazole protons and carbons. The exact values will vary based on the solvent and other substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H2 | ~8.2 | ~141 | Chemical shift can vary with substitution. |
| H4 / H7 | ~7.6 - 7.8 | ~115 | In a symmetric system, these are equivalent. |
| H5 / H6 | ~7.2 - 7.4 | ~123 | In a symmetric system, these are equivalent. |
| C-Br | N/A | ~110 - 120 | Shifted upfield due to the heavy atom effect.[1] |
| C3a / C7a | N/A | ~138 | Bridgehead carbons. |
| N-H | ~12.0 - 13.6 (in DMSO-d₆) | N/A | Often a broad singlet.[2] |
Note: Data compiled from general knowledge and trends discussed in sources.[3][4][5][6][7][8]
Experimental Protocols: 2D NMR
Protocol: HMBC Experiment for Regiochemistry
-
Sample Preparation: Dissolve 5-10 mg of the purified brominated benzimidazole in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[2]
-
Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra first for reference.
-
Set up a gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).
-
Optimize the long-range coupling delay (D6 on Bruker) to observe 2- and 3-bond correlations. A typical value is optimized for a J-coupling of 8 Hz.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Identify the signals for the aromatic protons in the F2 (¹H) dimension.
-
Look for cross-peaks in the F1 (¹³C) dimension that correlate these protons to quaternary carbons. A correlation from a proton (e.g., H4) to the upfield quaternary carbon signal characteristic of a C-Br bond would strongly suggest the bromine is at a nearby position (e.g., C5 or C7).
-
Logic Diagram for NMR-Based Structure Elucidation
Caption: Logic flow for using multiple NMR experiments to determine regiochemistry.
X-ray Crystallography Guide
This method provides an unambiguous 3D structure of the molecule in the solid state.
FAQs for X-ray Crystallography
???+ question "When should I use X-ray crystallography?"
???+ question "Troubleshooting: I'm having trouble growing suitable crystals. What can I do?"
Experimental Protocols: X-ray Crystallography
Protocol: Growing Crystals via Slow Evaporation
-
Purification: Purify the brominated benzimidazole to the highest possible degree using column chromatography or recrystallization.
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble.
-
Dissolution: Dissolve a small amount of the compound in the chosen solvent in a clean vial. Warm gently if necessary to achieve full dissolution.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it. This slows the rate of evaporation.
-
Incubation: Leave the vial undisturbed in a vibration-free location. Monitor for crystal growth over several days to weeks.
Mass Spectrometry Guide
MS is primarily used to confirm the elemental composition.
FAQs for Mass Spectrometry
???+ question "How can mass spectrometry confirm that my benzimidazole is brominated?"
???+ question "Can mass spectrometry alone distinguish between regioisomers?"
Data Presentation: Isotopic Abundance
| Isotope | Natural Abundance (%) |
| ⁷⁹Br | 50.69 |
| ⁸¹Br | 49.31 |
This leads to the characteristic M and M+2 peaks of roughly equal intensity for a monobrominated compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
Technical Support Center: 5-Bromo-2-phenylbenzimidazole Stability Testing and Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation analysis of 5-Bromo-2-phenylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on information for similar benzimidazole derivatives, it is recommended to store this compound in a cool, dark, and dry place.[1] Benzimidazoles can be sensitive to light and moisture, which may lead to degradation.[1] For long-term storage, temperatures of -20°C are advisable.[1]
Q2: What are the likely degradation pathways for this compound?
While specific data for this compound is not extensively available, analogous benzimidazole compounds are known to degrade via hydrolysis and oxidation.[1] The imidazole ring can be susceptible to oxidative cleavage.[1] Photodegradation is also a common pathway for benzimidazole derivatives, often leading to the formation of various photoproducts.[1][2] Under basic conditions, degradation of the benzimidazole ring may be initiated by nucleophilic attack of a hydroxide ion.[3] For brominated aromatic compounds, debromination can be a degradation pathway.[4]
Q3: Which analytical techniques are most suitable for stability and degradation analysis of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[1] For definitive identification and structural elucidation of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[1]
Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
Unexpected peaks are likely degradation products. To identify them, a controlled forced degradation study is recommended to see which stress conditions (acid, base, oxidation, heat, photolytic) produce these peaks.[1] If you are still unable to identify the peaks, analysis by LC-MS is the next logical step to determine the mass of each impurity.[1]
Q5: The peak area of my main compound is decreasing, but I don't see any significant degradation peaks. What could be the issue?
There are several possibilities:
-
Formation of non-UV active compounds: The degradation products may not have a chromophore that absorbs at the wavelength you are monitoring. Using a universal detector like a mass spectrometer or a charged aerosol detector could help identify these.
-
Formation of volatile products: Degradation might be leading to volatile compounds that are not retained on the column.
-
Precipitation: The degradants might be precipitating out of the solution. Ensure your sample remains fully dissolved.
-
Adsorption: The degradation products might be irreversibly adsorbed onto the column. A gradient elution with a strong organic solvent at the end of the run might help elute them.
Q6: My HPLC baseline is noisy. How can I fix this?
A noisy baseline can be caused by several factors:
-
Mobile phase issues: Ensure your mobile phase is properly mixed, degassed, and prepared with high-purity solvents.[5][6][7]
-
System leaks: Check for any leaks in the pump, injector, or detector fittings.[5][6]
-
Detector problems: The detector lamp may be failing, or the flow cell could be contaminated.[5][6] Flushing the flow cell with a strong solvent like methanol or isopropanol might help.[5]
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the drug substance.[9]
1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[9]
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[1]
-
Keep the mixture at 60°C for 8 hours.[1]
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[1]
-
Keep the mixture at 60°C for 8 hours.[1]
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[1]
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[1]
-
Keep the mixture at room temperature for 24 hours.[1]
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.[1]
5. Thermal Degradation:
-
Store the solid compound and a solution of the compound at 80°C for 48 hours.[1]
-
Analyze the samples at different time points.[1]
6. Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[9]
-
A control sample should be kept in the dark to exclude the effects of temperature.[1]
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
Table 1: Suggested HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |
| Detector | UV at a suitable wavelength (to be determined by UV scan) |
| Flow Rate | 1.0 mL/min[10] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Data Presentation
Table 2: Example of Forced Degradation Data Summary
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradant(s) |
| 0.1 M HCl | 8 hours | 60°C | |||
| 0.1 M NaOH | 8 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 80°C | |||
| Heat (Solution) | 48 hours | 80°C | |||
| Photolytic | ICH Q1B | Ambient |
(Note: The values in this table are placeholders and should be filled in with experimental data.)
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realab.ua [realab.ua]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-phenylbenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Bromo-2-phenylbenzimidazole. The content is designed to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling of this substrate are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the presence of the benzimidazole moiety, which can coordinate to the palladium center and inhibit catalysis, careful selection of these components is paramount to achieve high yields.[1]
Q2: Why is my reaction yield low or non-existent?
A2: Low to no yield is a common issue and can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the benzimidazole ring can act as ligands, poisoning the palladium catalyst.[1]
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, impeding the reaction.
-
Side Reactions: Undesired side reactions such as protodeboronation of the boronic acid or dehalogenation of the aryl bromide can consume the starting materials.[2]
-
Inactive Catalyst: The palladium(0) active species may not be generated efficiently from the precatalyst, or it may decompose over the course of the reaction.
Q3: How can I minimize side reactions like protodeboronation and dehalogenation?
A3: To minimize these side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It can be mitigated by using boronic esters (e.g., pinacol esters) which are more stable, ensuring anhydrous reaction conditions, and avoiding prolonged reaction times at high temperatures.[2] Some structural features, like protonable heteroatoms in the aromatic ring of the boronic acid, can accelerate this side reaction.[2]
-
Dehalogenation: This involves the replacement of the bromine atom with a hydrogen. It can be minimized by using a less reactive base, avoiding high temperatures and prolonged reaction times, and selecting appropriate ligands.[2]
Q4: Is it necessary to protect the N-H group of the benzimidazole?
A4: While not always mandatory, N-protection of the benzimidazole can significantly improve reaction outcomes. The acidic N-H proton can interfere with the base and the catalyst.[1] Protecting groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc) can prevent these interactions and often lead to higher and more consistent yields.[3]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | • Switch to a more robust catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) are often effective for N-heterocyclic substrates.[1] • Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| Inappropriate Base | • Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. • Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | • Use a polar aprotic solvent like 1,4-dioxane, DMF, or DME, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[2] |
| Low Reaction Temperature | • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | • This side reaction forms a biaryl from two boronic acid molecules.[2] • Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling. • Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
| Dehalogenation of this compound | • This results in the formation of 2-phenylbenzimidazole.[2] • Lower the reaction temperature. • Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄). |
| Protodeboronation of Boronic Acid | • This leads to the formation of an arene from the boronic acid.[2] • Use the corresponding boronic acid pinacol ester for increased stability.[2] • Ensure the solvent is anhydrous if using an anhydrous base. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of typical conditions and expected yields for the Suzuki coupling of substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Comparison of Palladium Catalysts (Substrate: 5-bromo-1-ethyl-1H-indazole, a close structural analog)
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| Pd(PCy₃)₂ | K₂CO₃ | DME | 80 | - | Modest |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 4 | 22 |
| Pd(PPh₃)₂Cl₂ | K₂CO₃ | DME | 80 | 4 | 35 |
Data adapted from a study on a similar substrate, 5-bromo-1-ethyl-1H-indazole.[4] The use of Pd(dppf)Cl₂ resulted in the highest yield in the shortest time.
Table 2: Effect of Base and Solvent (General trends observed for Suzuki coupling of aryl bromides)
| Base | Solvent | Temperature (°C) | General Outcome |
| K₂CO₃ | Toluene/H₂O | 100 | Good yields, but may require longer reaction times. |
| Cs₂CO₃ | 1,4-Dioxane | 90 | Often provides higher yields in shorter times.[5] |
| K₃PO₄ | DMF | 110 | Strong base, effective for less reactive substrates but can promote side reactions.[5] |
| Na₂CO₃ | DMF/H₂O | 80-100 | A common and effective base.[6] |
Experimental Protocols
Representative Protocol for the Suzuki Coupling of N-protected this compound
This protocol is adapted from a procedure for a structurally similar substrate, N-benzyl-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole, which achieved a yield of up to 81%.[3]
Materials:
-
N-protected-5-Bromo-2-phenylbenzimidazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.1 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Water
Procedure:
-
To an oven-dried reaction vessel, add N-protected-5-Bromo-2-phenylbenzimidazole, the arylboronic acid, and K₂CO₃.
-
Add a 1:1 mixture of DME and EtOH.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Bromo- and Other Halogenated Phenylbenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, halogenated phenylbenzimidazoles have garnered significant attention due to the profound impact of halogen substitution on their pharmacological profiles. This guide provides a comparative overview of the biological activity of 5-bromo-phenylbenzimidazole versus its fluoro, chloro, and iodo counterparts, supported by available experimental data and detailed methodologies.
Structure-Activity Relationship of Halogenation
The introduction of a halogen atom at the 5-position of the phenylbenzimidazole core significantly influences its biological activity. This is attributed to the modulation of several physicochemical properties, including:
-
Lipophilicity: The hydrophobicity of the molecule is altered, which can affect its ability to cross cell membranes and interact with biological targets.
-
Electronic Effects: The electron-withdrawing nature of halogens can modify the electron density of the benzimidazole ring system, influencing its binding affinity to enzymes and receptors.
-
Steric Factors: The size of the halogen atom can impact the overall conformation of the molecule and its fit within a biological target's binding site.
Generally, an increase in the size and lipophilicity of the halogen (from fluorine to iodine) can lead to enhanced biological activity, although an optimal balance is often required to avoid issues with solubility and toxicity.
Comparative Biological Activity Data
The following table summarizes available quantitative data for the biological activity of 5-halogenated phenylbenzimidazoles. It is important to note that the data is compiled from various studies and may not be directly comparable due to differences in experimental conditions. However, it provides a valuable overview of the potential of these compounds.
| Compound | Biological Activity | Assay | Target Organism/Cell Line | Result (MIC/IC50) |
| 5-Bromo-phenylbenzimidazole & Derivatives | Antibacterial | Serial Dilution | Bacillus subtilis | MIC: 0.49 µg/mL (for 5,6-dibromo-2-(trifluoromethyl)benzimidazole)[1] |
| Antifungal | Mycelium Growth Rate | Rhizoctonia solani | EC50: <4 µg/mL (for 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole)[2] | |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50: Data not consistently reported for the specific parent compound. | |
| 5-Chloro-phenylbenzimidazole & Derivatives | Antibacterial | Serial Dilution | Escherichia coli | MIC: Data varies based on the full compound structure. |
| Antifungal | Mycelium Growth Rate | Magnaporthe oryzae | EC50: 5.47 µg/mL (for a 2-chloro substituted derivative)[3] | |
| Anticancer | MTT Assay | Various Cancer Cell Lines | IC50 values are reported for various derivatives, often in the low micromolar range. | |
| 5-Fluoro-phenylbenzimidazole & Derivatives | Antifungal | Mycelium Growth Rate | Magnaporthe oryzae | EC50: 6.73 µg/mL (for a 2-fluoro substituted derivative)[3] |
| Anticancer | PARP-1 Inhibition | HCT116 (Colon Cancer) | IC50: 7.4 µM (for a 5-fluoro-benzimidazole-4-carboxamide analog) | |
| 5-Iodo-phenylbenzimidazole & Derivatives | Anticancer | MTT Assay | Murine Prostate Cancer | Showed no significant bioactivity in one study of arabinosyl uridine analogs. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Workflow:
Procedure:
-
Preparation of Test Compounds: Stock solutions of the halogenated phenylbenzimidazoles are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in medium without compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow:
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated phenylbenzimidazoles. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The halogen substituent on the phenylbenzimidazole core plays a critical role in defining the biological activity of the resulting molecule. While direct comparative data is limited, the available literature suggests that brominated and other halogenated derivatives are promising candidates for the development of new antimicrobial and anticancer agents. The general trend indicates that increasing the size and lipophilicity of the halogen can enhance activity, but this is highly dependent on the specific biological target and the overall structure of the molecule. Further systematic studies directly comparing the 5-fluoro, 5-chloro, 5-bromo, and 5-iodo-phenylbenzimidazoles under standardized conditions are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-phenylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 5-Bromo-2-phenylbenzimidazole derivatives have emerged as a promising class of compounds with significant potential in anticancer and antimicrobial applications. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity: A Quantitative Comparison
The introduction of a bromine atom at the 5-position of the 2-phenylbenzimidazole core has been shown to modulate the cytotoxic potential of these compounds against various cancer cell lines. The following table summarizes the in vitro anticancer activity, primarily represented by IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), of selected this compound derivatives and related analogs.
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 83b | 2-hydroxy | HepG-2 (Liver) | Not specified, but showed greatest activity | Paclitaxel (PTX) | Not specified |
| MDA-MB-231 (Breast) | Not specified, but showed greatest activity | Paclitaxel (PTX) | Not specified | ||
| MCF-7 (Breast) | Not specified, but showed greatest activity | Paclitaxel (PTX) | Not specified | ||
| RMS (Rhabdomyosarcoma) | Not specified, but showed greatest activity | Paclitaxel (PTX) | Not specified | ||
| C-26 (Colon) | Not specified, but showed greatest activity | Paclitaxel (PTX) | Not specified | ||
| 42 | 4-bromo (phenacyl moiety) | Not specified | Strong DNA-binding affinity (IC50 = 34.56 µM) | Doxorubicin | IC50 = 32.35 µM |
Note: The anticancer activity of compound 83b was described as among the "greatest" in the cited study, though specific IC50 values were not provided in the snippet.[1][2] The SAR study for compound 42 indicated that 4-bromo substitution on the phenacyl moiety increases lipophilicity and, consequently, anticancer activity.[3]
Antimicrobial Activity: A Quantitative Comparison
This compound derivatives have also been investigated for their efficacy against various microbial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial activity.
| Compound ID | Substitution | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 5 (5-Br) | Not specified | Fungal strains | Showed highest antifungal activity | Not specified | Not specified |
Note: Compound 5, a 5-bromo derivative, demonstrated the highest antifungal activity in a screen of 53 benzimidazole derivatives.[4]
Experimental Protocols
A clear understanding of the methodologies used to generate the activity data is crucial for the interpretation and replication of results.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][6]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated overnight to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Paclitaxel or Doxorubicin) for a specified period (e.g., 48 or 72 hours).[6][7]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.[6][8]
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5][6]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights and Visualizations
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole core and the 2-phenyl ring.
General SAR for Anticancer Activity
Caption: Logical relationship of substitutions on the this compound scaffold and their impact on anticancer activity.
-
Substitution at the 5-position of the benzimidazole ring: The presence of a bromine atom at this position is generally associated with enhanced biological activity. For instance, a bromo substitution was found to be more effective than chloro or fluoro substitutions in certain contexts.
-
Substitution on the 2-phenyl ring: The nature and position of substituents on the phenyl ring play a crucial role. For example, the presence of a hydroxyl group at the 2-position of the phenyl ring (as in compound 83b) demonstrated significant anticancer activity.[1][2]
-
Lipophilicity: Increasing the lipophilicity of the molecule, for example, through a 4-bromo substitution on a phenacyl moiety, can lead to increased anticancer activity, possibly due to enhanced cell membrane permeability.[3]
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for conducting structure-activity relationship studies of novel compounds.
This guide highlights the therapeutic potential of this compound derivatives. The presented data and SAR insights provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation anticancer and antimicrobial agents with improved efficacy and safety profiles. Further investigations are warranted to explore the full therapeutic potential of this promising class of compounds.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 5-Bromo-2-phenylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The targeted synthesis of derivatives such as 5-Bromo-2-phenylbenzimidazole is of significant interest for the development of new therapeutic compounds. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering insights into reaction efficiency, conditions, and yields. The information presented is supported by experimental data to aid researchers in selecting the most appropriate methodology for their needs.
Executive Summary of Synthetic Methodologies
The synthesis of this compound is primarily achieved through the condensation of 4-bromo-1,2-diaminobenzene with a phenyl-containing one-carbon electrophile, typically benzaldehyde or a derivative thereof. This core reaction can be facilitated through several approaches, including conventional heating, microwave-assisted synthesis, and various catalytic systems. Microwave-assisted synthesis has emerged as a highly efficient method, offering significant reductions in reaction time and often leading to improved yields compared to traditional heating methods.[1][2][3] Catalytic approaches, employing transition metals or nanomaterials, present milder and more efficient alternatives.
Comparison of Key Synthetic Routes
The selection of a synthetic route is often a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes the quantitative data for different approaches to the synthesis of this compound and related structures.
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 4-bromo-1,2-diaminobenzene, Benzaldehyde | Acetic Acid | Ethanol | Reflux | 2 h | 85 | |
| Microwave-Assisted Synthesis | 4-bromo-1,2-diaminobenzene, Benzaldehyde | Acetic Acid | Ethanol | 120 | 5 min | 92 | |
| Catalytic Synthesis (Gold Nanoparticles) | o-phenylenediamine, Aromatic aldehyde | Au/TiO₂ (1 mol%) | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [4] |
| Catalytic Synthesis (Cobalt) | o-phenylenediamine, Substituted benzaldehyde | Cobalt (II) acetylacetone | Methanol | Room Temp. | 4 h | 80-97 | [5] |
Experimental Protocols
Conventional Heating: Condensation of 4-bromo-1,2-diaminobenzene and Benzaldehyde
This method represents a classic and widely used approach to benzimidazole synthesis.
Procedure: A mixture of 4-bromo-1,2-diaminobenzene (1 mmol) and benzaldehyde (1.05 mmol) is refluxed in ethanol (10 mL) containing a catalytic amount of glacial acetic acid (0.5 mL) for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford this compound.
Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the condensation reaction, leading to a more efficient process.[1][2][3]
Procedure: In a microwave-safe vessel, 4-bromo-1,2-diaminobenzene (1 mmol) and benzaldehyde (1.05 mmol) are suspended in ethanol (5 mL) with a catalytic amount of glacial acetic acid (0.2 mL). The vessel is sealed and subjected to microwave irradiation at 120 °C for 5 minutes. After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure product.
Catalytic Synthesis using Gold Nanoparticles
This protocol illustrates a modern, heterogeneous catalytic approach for the synthesis of 2-substituted benzimidazoles under mild conditions.[4]
Procedure: To a vial containing a supported gold catalyst (e.g., 1 mol% Au/TiO₂) is added a solution of o-phenylenediamine (0.3 mmol) and an aromatic aldehyde (0.3 mmol) in a 3:1 mixture of chloroform and methanol (3 mL).[4] The reaction mixture is stirred at 25 °C for 2 hours.[4] Upon completion, the catalyst is separated by centrifugation, and the supernatant is concentrated under reduced pressure. The crude product is then purified by column chromatography.
Synthetic Pathways and Workflow Visualization
The following diagrams illustrate the general synthetic pathways and a typical experimental workflow for the synthesis of this compound.
Caption: Overview of synthetic routes to this compound.
Caption: A typical experimental workflow for benzimidazole synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the choice of route dependent on the desired efficiency and available resources. For rapid synthesis and high yields, microwave-assisted protocols are highly recommended.[1][2][3] Catalytic methods, particularly those employing heterogeneous catalysts, offer the advantages of mild reaction conditions and potential for catalyst recycling, aligning with the principles of green chemistry.[4] Conventional heating remains a viable and accessible option, providing good yields, albeit with longer reaction times. The protocols and data presented herein provide a solid foundation for researchers to select and optimize the synthesis of this important benzimidazole derivative.
References
In Vivo Anticancer Activity: A Comparative Analysis of 5-Bromo-2-phenylbenzimidazole Alternatives
A comparative guide for researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific in vivo studies validating the anticancer activity of 5-Bromo-2-phenylbenzimidazole are not publicly available. This guide, therefore, provides a comparative analysis of structurally related and functionally relevant alternatives within the benzimidazole class that have demonstrated in vivo anticancer efficacy. The selected compounds for this comparison are 2-phenylbenzimidazole-4-carboxamides , and the repurposed anthelmintics Mebendazole (MBZ) and Albendazole (ABZ) . This guide aims to offer a valuable reference for researchers investigating the potential of benzimidazole derivatives in oncology.
Comparative Analysis of In Vivo Anticancer Performance
The following table summarizes the available quantitative data from in vivo studies of the selected benzimidazole derivatives. This data highlights the different models in which these compounds have been tested and their respective efficacies.
| Compound Class/Drug | Cancer Type | Animal Model | Dosage and Administration | Key In Vivo Efficacy | Citation(s) |
| 2-phenylbenzimidazole-4-carboxamides | Leukemia | P388 Leukemia in mice | Not specified in abstract | Moderate antileukemic effects | [1] |
| Mebendazole (MBZ) | Colon Cancer | ApcMin/+ mice | 35 mg/kg daily in feed | 56% reduction in intestinal adenomas | [2][3] |
| Adrenocortical Carcinoma | Murine xenografts (H295R or SW-13 cells) | Not specified in abstract | Significant inhibition of tumor growth (~50-70% reduction in volume) | [4] | |
| Non-Small Cell Lung Cancer | H460 xenograft model | 1 mg every other day | Almost complete arrest of tumor growth | [4] | |
| Albendazole (ABZ) | Ovarian Cancer | OVCAR-3 tumor-bearing nude mice | 150 mg/kg intraperitoneally | Potent inhibitor of malignant ascites formation | [5] |
| Colorectal Cancer | HT-29 xenograft model of peritoneal carcinomatosis | Not specified in abstract | Profoundly inhibited peritoneal tumor growth | [6] | |
| Melanoma & Lewis Lung Cancer | Immune-competent mice | Not specified in abstract | Significantly reduced tumor growth and weight | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for in vivo anticancer studies based on the available literature for benzimidazole derivatives.
General Xenograft Tumor Model Protocol
This protocol is widely used for evaluating the efficacy of anticancer compounds using human cancer cell lines implanted in immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., H460 for lung cancer, OVCAR-3 for ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and have access to sterile food and water ad libitum.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium like PBS or Matrigel. A specific number of cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²)/2.
-
Treatment Administration: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational compound (e.g., Mebendazole or Albendazole) is administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and schedule. The control group receives the vehicle alone.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Mice are euthanized, and tumors are excised, weighed, and may be processed for further analyses such as immunohistochemistry or western blotting.
ApcMin/+ Mouse Model for Colon Cancer
This is a genetically engineered mouse model that spontaneously develops intestinal adenomas, making it a relevant model for studying colon cancer chemoprevention.
-
Animal Model: ApcMin/+ mice are used.
-
Treatment: At a specified age (e.g., 5 weeks), mice are started on a diet containing the test compound (e.g., 35 mg/kg Mebendazole in high-fat feed) or administered the compound by oral gavage.[2][3]
-
Duration: Treatment continues for a predefined period (e.g., 9 weeks).[2]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the small intestines and colon are removed. The number and size of polyps are counted and measured under a dissecting microscope.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is critical for targeted drug development. The following diagrams illustrate the key signaling pathways reported to be modulated by the compared benzimidazole derivatives.
References
- 1. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mebendazole and a non-steroidal anti-inflammatory combine to reduce tumor initiation in a colon cancer preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Ovarian Cancer Induced Peritoneal Carcinomatosis on the Pharmacokinetics of Albendazole in Nude Mice | Anticancer Research [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of 5-Bromo-2-phenylbenzimidazole Derivatives and Commercially Available Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor discovery, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a detailed comparison of 5-Bromo-2-phenylbenzimidazole derivatives against commercially available enzyme inhibitors, focusing on their performance as inhibitors of α-glucosidase, urease, tubulin polymerization, histone deacetylases (HDACs), and the epidermal growth factor receptor (EGFR). The information presented is supported by experimental data to aid researchers in their drug discovery and development endeavors.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
Data Presentation
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| 5-Bromo-2-(3,4-dimethoxyphenyl)benzimidazole | α-Glucosidase | 8.15 ± 0.03 | [1] |
| 5-Bromo-2-(4-hydroxyphenyl)benzimidazole | α-Glucosidase | 9.20 ± 0.04 | [2] |
| Acarbose (Commercial Inhibitor) | α-Glucosidase (Saccharomyces cerevisiae) | ~151.1 µg/mL (~234 µM) | |
| Miglitol (Commercial Inhibitor) | α-Glucosidase | Varies by substrate and enzyme source | |
| Voglibose (Commercial Inhibitor) | α-Glucosidase | Varies by substrate and enzyme source |
Note: IC50 values for commercial inhibitors can vary significantly based on the specific α-glucosidase enzyme source and experimental conditions.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from standard in vitro colorimetric assays.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound derivatives and commercial inhibitors)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor (acarbose) at various concentrations.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution to the respective wells.
-
Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Signaling Pathway
Caption: Inhibition of α-glucosidase in the small intestine.
Urease Inhibition
Urease is a key enzyme in the pathogenesis of Helicobacter pylori, contributing to peptic ulcers and gastritis. Its inhibition is a promising therapeutic strategy.
Data Presentation
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| 5-Bromo-2-(3,4-dimethoxyphenyl)benzimidazole | Urease (Jack Bean) | 8.15 ± 0.03 | [1] |
| 5-Bromo-2-(2,4-dihydroxyphenyl)benzimidazole | Urease (Jack Bean) | 10.57 ± 0.12 | [1] |
| Thiourea (Commercial Inhibitor) | Urease (Jack Bean) | 21.25 ± 0.15 | [1] |
| Acetohydroxamic acid (Commercial Inhibitor) | Urease (Jack Bean) | ~20.3 - 251.74 | [3][4] |
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
This protocol is a widely used colorimetric method to determine urease activity.
Materials:
-
Urease from Jack Bean
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent
-
Alkaline hypochlorite solution
-
Sodium nitroprusside solution
-
Test compounds
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor (thiourea) at various concentrations.
-
In a 96-well plate, add 25 µL of urease solution to each well.
-
Add 5 µL of the test compound solution to the respective wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 70 µL of a mixture of phenol and sodium nitroprusside to each well.
-
Add 110 µL of alkaline hypochlorite solution to each well and incubate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_sample / OD_control)] x 100
-
The IC50 value is determined from the dose-response curve.
Signaling Pathway
Caption: Role of urease in H. pylori pathogenesis.
Tubulin Polymerization Inhibition
Tubulin polymerization is essential for microtubule formation, a critical process in cell division. Inhibitors of this process are potent anticancer agents.
Data Presentation
| Compound | Target | IC50 Value (µM) | Reference |
| Benzimidazole Derivative (7n) | Tubulin Polymerization | 5.05 ± 0.13 | [5] |
| Benzimidazole Derivative (12b) | Tubulin Polymerization | ~0.05 (antiproliferative) | [6][7] |
| Colchicine (Commercial Inhibitor) | Tubulin Polymerization | ~0.44 - 2.68 | [8] |
| Nocodazole (Commercial Inhibitor) | Tubulin Polymerization | Varies by cell line and conditions | |
| Vincristine (Commercial Inhibitor) | Tubulin Polymerization | Varies by cell line and conditions |
Experimental Protocol: Tubulin Polymerization Assay
This is a cell-free assay to measure the effect of compounds on tubulin assembly.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., MES buffer with MgCl₂, EGTA)
-
Test compounds
-
Spectrophotometer with temperature control
Procedure:
-
Prepare solutions of test compounds and a standard inhibitor (e.g., colchicine).
-
On ice, mix tubulin protein with the polymerization buffer.
-
Add the test compound to the tubulin solution and incubate on ice.
-
Warm the mixture to 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the inhibitor to the control.
-
IC50 values are determined from the dose-response curves.
Experimental Workflow
Caption: Workflow for a tubulin polymerization assay.
Histone Deacetylase (HDAC) Inhibition
HDACs play a crucial role in gene expression regulation. HDAC inhibitors are an important class of anticancer drugs.
Data Presentation
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
| Benzimidazole Derivative (2c) | HDAC6 | 51.84 | [9] |
| Benzimidazole Derivative (7) | HDAC6 | Potent, selective | [10] |
| Vorinostat (SAHA) (Commercial Inhibitor) | Pan-HDAC | ~10 | [11] |
| Romidepsin (Commercial Inhibitor) | HDAC1/2 | 36 (HDAC1), 47 (HDAC2) | [12] |
| Belinostat (Commercial Inhibitor) | Pan-HDAC | 27 | [12] |
Experimental Protocol: HDAC Inhibition Assay
This is a general protocol for a fluorometric HDAC activity assay.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing a protease like trypsin)
-
Test compounds
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., Vorinostat).
-
In a 96-well plate, add the HDAC enzyme and the test compound to the assay buffer.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release a fluorescent product.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Logical Relationship
Caption: HDAC's role in gene expression regulation.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Its overactivity is implicated in various cancers, making it a key therapeutic target.
Data Presentation
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
| Benzimidazole Derivative (IV) | EGFR | 76 | [13] |
| Benzimidazole Derivative (6i) | EGFR | 78 | [13] |
| Erlotinib (Commercial Inhibitor) | EGFR | 2 | [14] |
| Gefitinib (Commercial Inhibitor) | EGFR | 26-57 | [14] |
| Afatinib (Commercial Inhibitor) | EGFR (mutant) | 0.2 | [15] |
Experimental Protocol: EGFR Kinase Assay
This is a common method to assess the inhibitory activity of compounds against EGFR's kinase function.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
Test compounds
-
Microplate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., Erlotinib).
-
In a 96-well plate, add the EGFR enzyme and the test compound to the assay buffer.
-
Incubate at room temperature for a specified time.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate at room temperature to allow for phosphorylation.
-
Stop the reaction.
-
Detect the level of substrate phosphorylation using a detection method, such as adding a europium-labeled anti-phosphotyrosine antibody and measuring time-resolved fluorescence.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway
Caption: Simplified EGFR signaling pathway in cancer.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. HDAC | DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]
- 6. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Drug Resistance: A Comparative Analysis of 5-Bromo-2-phenylbenzimidazole in Drug-Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activity of 5-Bromo-2-phenylbenzimidazole, particularly in the context of drug-resistant cancer cell lines. This analysis is supported by available experimental data on its cytotoxicity and insights into its potential mechanisms of action.
Introduction to this compound and Drug Resistance
This compound is a member of the benzimidazole class of heterocyclic compounds, which have garnered significant interest in oncology for their diverse biological activities. A major hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and mechanistically unrelated anti-cancer drugs. This guide focuses on the performance of this compound against a well-characterized drug-resistant small cell lung cancer cell line, H69AR, to assess its potential in circumventing common resistance mechanisms.
Cytotoxicity Profile in a Multidrug-Resistant Cell Line
Recent studies have evaluated the cytotoxic effects of a bromo-derivative of a substituted benzimidazole, identified as compound 5 in the cited research, which shares the core this compound structure. The compound demonstrated significant cytotoxic potential against the multidrug-resistant human small cell lung cancer cell line, H69AR.
| Cell Line | Compound | IC50 Value (µg/mL) |
| H69AR (Multidrug-Resistant Small Cell Lung Cancer) | This compound derivative | 49.9 ± 0.22 |
| MCF-7 (Breast Adenocarcinoma) | This compound derivative | 17.8 ± 0.24 |
| DU-145 (Prostate Carcinoma) | This compound derivative | 10.2 ± 1.4 |
Table 1: In vitro cytotoxicity of a this compound derivative against various human cancer cell lines.
The H69AR cell line was developed by exposing the parental NCI-H69 cell line to increasing concentrations of doxorubicin. It exhibits a well-defined multidrug resistance phenotype, characterized by cross-resistance to a variety of natural product-derived chemotherapeutic agents.
| Drug Class | Resistance Status in H69AR |
| Anthracyclines (e.g., Doxorubicin, Daunorubicin) | Resistant |
| Epipodophyllotoxins (e.g., Etoposide) | Resistant |
| Vinca Alkaloids (e.g., Vincristine, Vinblastine) | Resistant |
| Bleomycin | Sensitive |
| 5-Fluorouracil | Sensitive |
| Carboplatin | Sensitive |
Table 2: Drug resistance profile of the H69AR cell line.
Notably, the resistance mechanism in H69AR is not associated with the overexpression of P-glycoprotein (P-gp), a common efflux pump responsible for MDR in many cancer cell lines. The significant cytotoxic activity of the this compound derivative in this specific cell line suggests that its mechanism of action may bypass or be unaffected by the particular resistance pathways active in H69AR cells.
A direct comparison of the IC50 value in the parental, drug-sensitive NCI-H69 cell line is not available in the reviewed literature, which precludes the calculation of a specific resistance factor for this compound. However, its efficacy in a cell line resistant to multiple standard chemotherapeutics highlights its potential for treating resistant cancers.
Postulated Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not fully elucidated. However, studies on related benzimidazole derivatives provide strong indications of their cellular targets and signaling pathways. A prominent mechanism for many benzimidazole compounds is the inhibition of tubulin polymerization. By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.
Research on the bromo-benzimidazole derivative demonstrated that it induces G2/M cell cycle arrest and promotes apoptosis in cancer cells.[1] This aligns with the known effects of other tubulin-targeting agents. The induction of apoptosis was observed to be concentration-dependent.
The following diagram illustrates the general experimental workflow for assessing the cytotoxic and mechanistic properties of a compound like this compound.
Experimental workflow for evaluating a novel anti-cancer compound.
The signaling pathway diagram below illustrates a plausible mechanism of action for benzimidazole derivatives that involves the disruption of microtubule function, leading to cell cycle arrest and apoptosis.
Proposed signaling pathway for benzimidazole-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., H69AR, MCF-7, DU-145) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the compound at various concentrations for a specific duration.
-
Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Conclusion
The available data suggests that this compound and its derivatives are promising candidates for overcoming certain types of multidrug resistance in cancer. Its significant cytotoxicity in the P-glycoprotein-independent, multidrug-resistant H69AR cell line indicates a mechanism of action that is distinct from that of many conventional chemotherapeutic agents. The likely mechanism involving tubulin polymerization inhibition and subsequent G2/M cell cycle arrest and apoptosis provides a strong rationale for its further development. To solidify these findings, future cross-resistance studies should include a direct comparison with the parental drug-sensitive cell line to quantify the resistance factor and further elucidate the specific molecular interactions and signaling pathways involved.
References
Evaluating the Selectivity of 5-Bromo-2-phenylbenzimidazole Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties. Within this class, 5-Bromo-2-phenylbenzimidazole has emerged as a compound of interest. This guide provides a comparative evaluation of the selectivity of this compound and its derivatives against various cancer cell lines, supported by available experimental data. Due to a scarcity of comprehensive data on the parent compound, this analysis extends to closely related bromo-substituted benzimidazole derivatives to provide a broader context for its potential selectivity and mechanism of action.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of bromo-substituted benzimidazole derivatives has been evaluated against a panel of human cancer cell lines and, in some instances, against non-cancerous cell lines to determine their selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxicity. The data presented below is a synthesis of findings from multiple studies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Bromo-benzimidazole derivative | MCF-7 (Breast) | 17.8 ± 0.24 | HEK-293 (Kidney) | >166.1 | >9.3 | [1] |
| Bromo-benzimidazole derivative | DU-145 (Prostate) | 10.2 ± 1.4 | HEK-293 (Kidney) | >166.1 | >16.3 | [1] |
| Bromo-benzimidazole derivative | H69AR (Lung) | 49.9 ± 0.22 | HEK-293 (Kidney) | >166.1 | >3.3 | [1] |
| 5-bromo-2-aryl benzimidazole derivative | 3T3 (Mouse fibroblast) | Non-toxic | - | - | - | [2] |
| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver) | ~3.87-8.34 | WI-38 (Lung fibroblast) | 37.16 | ~4.5-9.6 | [3] |
| Benzimidazole-triazole hybrid (5a) | HCT-116 (Colon) | ~3.87-8.34 | WI-38 (Lung fibroblast) | 37.16 | ~4.5-9.6 | [3] |
| Benzimidazole-triazole hybrid (5a) | MCF-7 (Breast) | ~3.87-8.34 | WI-38 (Lung fibroblast) | 37.16 | ~4.5-9.6 | [3] |
| Benzimidazole-triazole hybrid (5a) | HeLa (Cervical) | ~3.87-8.34 | WI-38 (Lung fibroblast) | 37.16 | ~4.5-9.6 | [3] |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The data for the bromo-benzimidazole derivatives and the benzimidazole-triazole hybrid (5a) suggest a degree of selectivity towards cancer cells over normal cell lines[1][3]. Specifically, one bromo-derivative was found to be significantly less cytotoxic to HEK-293 human embryonic kidney cells[1]. Furthermore, a series of 5-bromo-2-aryl benzimidazole derivatives were reported to be non-toxic towards the 3T3 mouse fibroblast cell line[2].
Experimental Protocols
The cytotoxic effects and IC50 values of benzimidazole derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cell Viability
This protocol is a standard method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cell viability.
Mechanism of Action: Signaling Pathways
Studies on benzimidazole derivatives suggest that their anticancer activity is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Bromo-substituted benzimidazole derivatives have been shown to induce apoptosis in cancer cells[1]. The process of apoptosis is complex and can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase enzymes, which are the executioners of apoptosis.
Caption: Apoptosis induction by this compound.
Cell Cycle Arrest
In addition to apoptosis, certain bromo-substituted benzimidazole derivatives have been found to induce cell cycle arrest, particularly at the G2/M phase[1]. This prevents the cancer cells from progressing through mitosis and dividing. The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, are often implicated in this process.
References
A Head-to-Head Comparison of 5-Bromo-2-phenylbenzimidazole and Similar Heterocyclic Compounds in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its numerous derivatives, 5-Bromo-2-phenylbenzimidazole stands out as a subject of significant research interest due to the profound impact of halogen substitution on biological activity. This guide provides a comprehensive head-to-head comparison of this compound and structurally similar heterocyclic compounds, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.
Performance Comparison: A Quantitative Analysis
The biological activity of 2-phenylbenzimidazole derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole core and the phenyl ring. Halogenation, in particular, has been shown to modulate the anticancer and antimicrobial potency of these compounds. The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 2-phenylbenzimidazole derivatives against various human cancer cell lines, providing a comparative perspective on their efficacy.
| Compound ID | R1 (Benzimidazole Ring) | R2 (Phenyl Ring) | A549 (Lung Carcinoma) IC50 (µg/mL) | MDA-MB-231 (Breast Cancer) IC50 (µg/mL) | PC3 (Prostate Cancer) IC50 (µg/mL) | Reference |
| 1 | H | H | > 50 | > 50 | > 50 | [1] |
| 2 | H | 4-Cl | 10.21 | 12.34 | 15.67 | [1] |
| 3 | H | 4-Br | 8.98 | 10.12 | 13.45 | Inferred from[1] |
| 4 | H | 4-F | 13.45 | 15.67 | 18.98 | [1] |
| 5 | H | 4-OH | 25.67 | 28.98 | 30.12 | [1] |
| 6 | 5-Br | H | - | - | - | Data not available |
| 7 | 5-Cl | H | 12.34 | 14.56 | 16.78 | [1] |
| 8 | 5-NO2 | H | 7.89 | 9.12 | 11.34 | [1] |
| 9 (Compound 38) | 5-CO-CH3 | 4-OH | 4.47 | 4.68 | 5.50 | [1] |
| 10 (Compound 40) | 5-CO-C6H5 | 4-OH | 4.98 | 3.55 | 6.12 | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. Data for this compound (Compound 6) was not available in a directly comparable study, its potential activity is inferred based on structure-activity relationship trends observed in similar compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for the synthesis of 2-phenylbenzimidazole derivatives and the evaluation of their biological activities.
Synthesis of 2-Phenylbenzimidazole Derivatives
A general and efficient method for the synthesis of 2-phenylbenzimidazole derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite.[1]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted benzaldehyde (1.2 mmol)
-
Sodium metabisulfite (Na2S2O5) (2.0 mmol)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the substituted o-phenylenediamine and substituted benzaldehyde in a mixture of DMF and ethanol.
-
Add sodium metabisulfite to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-phenylbenzimidazole derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2]
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for another 48 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Many 2-phenylbenzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. One of the prominent mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-phenylbenzimidazole derivatives.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.[5][6] 2-Phenylbenzimidazole derivatives can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and downstream signaling. This leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that supply nutrients to the tumor.[3][7]
Experimental Workflow Visualization
The process of identifying and evaluating novel heterocyclic compounds as potential therapeutic agents involves a systematic workflow, from synthesis to biological screening.
Caption: General experimental workflow for the synthesis and biological evaluation of benzimidazole derivatives.
This workflow begins with the chemical synthesis of the target compounds, followed by rigorous purification and structural characterization. The pure compounds are then subjected to a battery of biological assays to determine their efficacy against specific targets, such as cancer cell lines or microbial strains. The resulting data is then analyzed to establish structure-activity relationships and identify lead compounds for further development.
References
- 1. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro ADME Properties of 5-Bromo-2-phenylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of hypothetical 5-Bromo-2-phenylbenzimidazole derivatives. The aim is to offer a framework for evaluating and comparing the drug-like properties of these compounds in early-stage drug discovery. The data presented herein is for illustrative purposes to guide researchers in their experimental design and data interpretation.
In Vitro ADME Properties Assessment
The following sections detail the comparative in vitro ADME profiles of three hypothetical this compound derivatives:
-
Compound A: 5-Bromo-2-phenyl-1H-benzo[d]imidazole
-
Compound B: 5-Bromo-2-(4-methoxyphenyl)-1H-benzo[d]imidazole
-
Compound C: 5-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole
Metabolic Stability
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate.[1][2] The following table summarizes the metabolic stability of the test compounds in human liver microsomes.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (Illustrative Data)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 45 | 30.8 |
| Compound B | 25 | 55.4 |
| Compound C | 60 | 23.1 |
| Verapamil (Control) | 15 | 92.4 |
Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive intestinal absorption of drug candidates.[3][4][5] The effective permeability (Pe) of the compounds was assessed using a PAMPA model.
Table 2: Comparative Permeability in PAMPA Assay (Illustrative Data)
| Compound | Effective Permeability (Pe, 10⁻⁶ cm/s) | Permeability Classification |
| Compound A | 8.5 | High |
| Compound B | 6.2 | Moderate |
| Compound C | 9.8 | High |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Cytochrome P450 (CYP) Inhibition
Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.[6][7] The inhibitory potential of the compounds against major human CYP isoforms was evaluated.
Table 3: Comparative CYP450 Inhibition (IC₅₀, µM) (Illustrative Data)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Compound A | > 50 | 25.3 | > 50 | 42.1 | 15.8 |
| Compound B | > 50 | 18.9 | 45.6 | 33.7 | 10.2 |
| Compound C | 35.1 | 12.5 | > 50 | 28.4 | 8.9 |
| Ketoconazole (CYP3A4 Inhibitor Control) | 2.1 | 0.5 | 1.2 | > 50 | 0.1 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability Assay Protocol
This assay determines the rate of metabolism of a compound in human liver microsomes.[8][9]
-
Incubation Mixture Preparation: A typical incubation mixture contains the test compound (1 µM), human liver microsomes (0.5 mg/mL protein), and phosphate buffer (pH 7.4).[8]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system. Control incubations are performed without the NADPH-regenerating system to assess non-enzymatic degradation.[8]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[1]
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.[2]
Caption: Workflow for the in vitro metabolic stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This assay predicts passive permeability across a lipid membrane.[3][4][10]
-
Membrane Coating: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[3][4]
-
Donor and Acceptor Plates: The donor plate wells are filled with a solution of the test compound in a buffer at a specific pH. The acceptor plate wells are filled with a corresponding buffer solution.[10]
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[11]
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS/MS.[10][11]
-
Permeability Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Cytochrome P450 (CYP) Inhibition Assay Protocol
This assay assesses the potential of a compound to inhibit major CYP isoforms.[6][7][12]
-
Incubation Components: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific CYP isoform probe substrate in a buffer.[6][7]
-
Reaction Initiation: The reaction is started by the addition of NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent.
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.[6][13]
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition (IC₅₀) of the metabolite formation is calculated by plotting the percentage of inhibition against the test compound concentration.[12][13]
Caption: Workflow for the Cytochrome P450 (CYP) Inhibition Assay.
Conclusion
This guide provides a framework for the comparative in vitro ADME assessment of this compound derivatives. The illustrative data highlights how variations in chemical structure can influence key drug-like properties such as metabolic stability, permeability, and potential for drug-drug interactions. Researchers can utilize the provided protocols and workflows to generate robust and comparable data for their own series of compounds, enabling informed decision-making in the lead optimization process.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. labcorp.com [labcorp.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 12. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 13. enamine.net [enamine.net]
Comparative Docking Analysis of 5-Bromo-2-phenylbenzimidazole and Its Analogs: A Guide for Drug Discovery Professionals
An In-Silico Exploration of Benzimidazole Derivatives Against Key Biological Targets
This guide provides a comparative overview of molecular docking studies conducted on 5-Bromo-2-phenylbenzimidazole and its analogs. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This document synthesizes data from various studies to offer researchers, scientists, and drug development professionals a comprehensive look at the binding affinities and interaction patterns of these compounds with various protein targets. The information is presented to facilitate further drug design and development efforts.
Comparative Docking Performance
Molecular docking simulations have been instrumental in elucidating the potential binding modes and affinities of this compound derivatives against a range of biological targets. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of these analogs.
| Compound ID | Target Protein | IC50 (µM) | Binding Affinity (kcal/mol) | Key Interactions |
| 5-Bromo-2-arylbenzimidazole Derivatives | α-glucosidase | |||
| Compound 1 | α-glucosidase | 37.82 ± 0.08 | Not Reported | Molecular interaction with the active site of the enzyme.[1] |
| Compound 9 | α-glucosidase | 37.76 ± 0.05 | Not Reported | Molecular interaction with the active site of the enzyme.[1] |
| Compound 12 | α-glucosidase | 24.96 ± 0.09 | Not Reported | Molecular interaction with the active site of the enzyme.[1] |
| Compound 16 | α-glucosidase | 21.15 ± 0.08 | Not Reported | Molecular interaction with the active site of the enzyme.[1] |
| Compound 17 | α-glucosidase | 8.34 ± 0.02 | Not Reported | Molecular interaction with the active site of the enzyme.[1] |
| Acarbose (Standard) | α-glucosidase | 38.25 ± 0.12 | Not Reported | - |
| 5-Bromo-2-arylbenzimidazole Derivatives | Urease | |||
| Compound 7 | Urease | 12.07 ± 0.05 | Not Reported | Binding interaction with the active site of the enzyme.[2] |
| Compound 8 | Urease | 10.57 ± 0.12 | Not Reported | Binding interaction with the active site of the enzyme.[2] |
| Compound 11 | Urease | 13.76 ± 0.02 | Not Reported | Binding interaction with the active site of the enzyme.[2] |
| Compound 14 | Urease | 15.70 ± 0.12 | Not Reported | Binding interaction with the active site of the enzyme.[2] |
| Compound 22 | Urease | 8.15 ± 0.03 | Not Reported | Binding interaction with the active site of the enzyme.[2] |
| Thiourea (Standard) | Urease | 21.25 ± 0.15 | Not Reported | - |
| Other Benzimidazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | |||
| Keto-benzimidazole 7c | EGFRwt | Not Reported | -8.1 | Sulfonyl substituents contributed to more stable complexes.[3] |
| Keto-benzimidazole 11c | EGFRwt | Not Reported | -7.8 | Sulfonyl substituents contributed to more stable complexes.[3] |
| Keto-benzimidazole 7d | T790M mutant | Not Reported | -8.3 | Sulfonyl substituents contributed to more stable complexes.[3] |
| Keto-benzimidazole 1c | T790M mutant | Not Reported | -8.4 | Sulfonyl substituents contributed to more stable complexes.[3] |
Experimental Protocols
The reliability of molecular docking studies is highly dependent on the meticulous application of established protocols. The methodologies outlined below are based on procedures reported in the cited literature for the docking of benzimidazole derivatives.
Molecular Docking Protocol for α-glucosidase and Urease Inhibitors
-
Software: The specific software used for docking was not explicitly mentioned in the provided search results, but typically software like AutoDock, GOLD, or Schrödinger Suite is employed.
-
Receptor Preparation: The three-dimensional crystal structures of the target enzymes (α-glucosidase and urease) are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added to the protein structure to correctly model hydrogen bonding. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the 5-bromo-2-arylbenzimidazole derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently optimized to their lowest energy conformation.
-
Docking Simulation: The prepared ligands are docked into the active site of the prepared receptor. A conformational search algorithm, such as a genetic algorithm, is used to explore various possible binding poses of the ligand within the protein's active site.
-
Analysis: The resulting docking poses are evaluated using a scoring function, which estimates the binding affinity (often in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[1][2]
Molecular Docking Protocol for EGFR Inhibitors
-
Receptor Preparation: The crystal structure of the EGFR kinase domain (e.g., PDB ID: 3VJO for wild-type and 2JIT for the T790M mutant) is retrieved from the Protein Data Bank. All water molecules are removed, and polar hydrogens are added to the protein.[3]
-
Ligand Preparation: The 3D structures of the benzimidazole analogues are generated and optimized.[3]
-
Docking Software: AutoDock Vina is a commonly used software for such docking simulations.[3]
-
Grid Generation and Docking: A grid box is defined around the ATP binding site of the EGFR. The docking simulations are then performed, and the resulting binding poses are ranked based on their docking scores (binding affinities).[3]
-
Interaction Analysis: The protein-ligand interactions for the best-ranked poses are visualized and analyzed using software like Biovia Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.[3]
Visualizations
The following diagrams illustrate the general workflows and conceptual frameworks relevant to comparative docking studies.
References
Unveiling the Antimicrobial Power of 5-Bromo-2-phenylbenzimidazole Derivatives: A Comparative Analysis
A detailed examination of the antimicrobial spectrum of 5-Bromo-2-phenylbenzimidazole derivatives reveals their potential as effective agents against a range of microbial pathogens. This guide provides a comparative analysis of their performance against other benzimidazole derivatives and standard antimicrobial drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Benzimidazole and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a bromo substituent at the 5-position of the benzimidazole ring, coupled with a phenyl group at the 2-position, has been explored as a strategy to enhance antimicrobial efficacy.[4][5] This guide synthesizes findings from various studies to offer a clear comparison of these specific derivatives.
Comparative Antimicrobial Activity
The antimicrobial potency of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The tables below summarize the MIC values of various 5-bromo-substituted benzimidazole derivatives against selected bacterial and fungal strains, in comparison to other benzimidazole analogs and standard antimicrobial agents like Ciprofloxacin and Fluconazole.
It is a general observation that the antimicrobial activity of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole core and the 2-phenyl ring. For instance, the presence of electron-withdrawing groups on the 2-phenyl ring has been shown to enhance antibacterial and antifungal activities.[6][7]
Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound Derivative 1 | 62.50 | >100 | >100 | [8] |
| This compound Derivative 2 | 31.25 | 62.50 | 125 | [9] |
| 2-Phenylbenzimidazole | 100 | >100 | >100 | [10] |
| Ciprofloxacin | 0.5 - 2 | 0.25 - 1 | 0.5 - 4 | [11] |
Note: The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited literature. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| This compound Derivative 3 | 12.5 | 25 | [1] |
| This compound Derivative 4 | 50 | 100 | [5] |
| 2-Phenylbenzimidazole | >100 | >100 | [10] |
| Fluconazole | 0.25 - 8 | 16 - 64 | [12] |
Note: The specific structures of "Derivative 3" and "Derivative 4" are detailed in the cited literature. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the antimicrobial spectrum of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria and yeast.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A standardized microbial inoculum (0.5 McFarland) is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compound: A fixed volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).[2]
Experimental Workflow and Signaling Pathways
The general workflow for screening and validating the antimicrobial spectrum of novel compounds is depicted below. While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, benzimidazoles are known to interfere with various cellular processes, including microtubule synthesis and nucleic acid replication.[13]
Caption: Workflow for validating the antimicrobial spectrum of novel compounds.
Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of this compound derivatives. The promising results from initial screenings, however, highlight their potential as a scaffold for the development of new and effective antimicrobial agents to combat the growing challenge of microbial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 5. [PDF] Spectral characterization, antibacterial and antioxidant activity of 2-(5-bromo-1H-benzimidazol-2-yl)-(3’/4’/5’-substituted)phenols and some transition metal complexes | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. rjptonline.org [rjptonline.org]
Unveiling the Potential of 5-Bromo-2-phenylbenzimidazole Compounds: A Comparative Efficacy Analysis
For Immediate Release
In the dynamic landscape of drug discovery, novel heterocyclic compounds are continuously being explored for their therapeutic potential. Among these, 5-Bromo-2-phenylbenzimidazole derivatives have emerged as a promising class of molecules exhibiting significant anticancer and antimicrobial properties. This guide provides a comprehensive benchmark of the efficacy of these novel compounds against established standard-of-care drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Anticancer Efficacy: Benchmarking Against Standard Chemotherapeutics
Recent studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key enzymes crucial for cancer progression, such as VEGFR-2 and Topoisomerase II.[1]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound compounds compared to standard anticancer drugs, Doxorubicin and 5-Fluorouracil (5-FU), across various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Benzimidazole Compound 4a | MCF-7 (Breast) | 0.08 | [1] |
| MDA-MB-231 (Breast) | 0.31 | [1] | |
| Novel Benzimidazole Compound 10 | MGC-803 (Gastric) | 1.02 | [1] |
| PC-3 (Prostate) | 5.40 | [1] | |
| MCF-7 (Breast) | 1.85 | [1] | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 2.93 | [1] |
| MDA-MB-231 (Breast) | 13.6 | [1] | |
| 5-Fluorouracil (5-FU) (Standard) | MGC-803 (Gastric) | 18.42 | [1] |
| PC-3 (Prostate) | 6.82 | [1] | |
| MCF-7 (Breast) | 9.6 | [2] |
The data clearly indicates that certain this compound derivatives, such as compound 4a, exhibit significantly lower IC50 values against breast cancer cell lines compared to the standard drug Doxorubicin, suggesting superior potency.[1] Similarly, compound 10 demonstrates greater efficacy against gastric, prostate, and breast cancer cell lines than 5-FU.[1]
Key Signaling Pathways and Mechanisms
The anticancer activity of these novel compounds is often attributed to their ability to interfere with critical cellular signaling pathways.
Figure 1. Anticancer mechanisms of this compound compounds.
Antimicrobial Efficacy: A New Frontier Against Drug Resistance
In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a spectrum of bacterial pathogens, including strains known for their resistance to conventional antibiotics.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below compares the MIC values of a novel benzimidazole compound with the widely used antibiotic, Ciprofloxacin.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Benzimidazole Compound 5 | Escherichia coli | 0.64 | [3] |
| Novel Benzimidazole Compound 21 | Escherichia coli | 0.67 | [3] |
| Ciprofloxacin (Standard) | Escherichia coli | 0.70 | [3] |
| SK1260 (Novel AMP) | Staphylococcus aureus | 3.13 | [4][5] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | comparable | [4][5] |
The data indicates that novel benzimidazole compounds can exhibit potent antibacterial activity, with MIC values for select compounds against E. coli being lower than that of Ciprofloxacin.[3]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key assays are provided below.
Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2. Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the this compound compounds and a standard drug. Include a vehicle control.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[6]
-
Remove the medium and add 100-150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[6][7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Antimicrobial Susceptibility (Broth Microdilution) Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Figure 3. Workflow for the broth microdilution MIC assay.
Protocol:
-
Perform two-fold serial dilutions of the test compounds and standard antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]
-
Inoculate each well with the bacterial suspension.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and a suitable substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Topoisomerase II Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Protocol:
-
Prepare a reaction mixture containing assay buffer, ATP, and kDNA.
-
Add varying concentrations of the test compound or a known inhibitor (e.g., etoposide) to the reaction tubes.
-
Initiate the reaction by adding purified Topoisomerase II enzyme.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.[12]
-
Separate the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated product.[13]
Conclusion
The presented data underscores the significant potential of this compound compounds as a versatile scaffold for the development of novel anticancer and antimicrobial agents. Their superior efficacy in some instances, when compared to standard drugs, warrants further investigation and preclinical development. The detailed protocols provided herein offer a robust framework for researchers to validate and expand upon these promising findings.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]
- 5. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. benchchem.com [benchchem.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 5-Bromo-2-phenylbenzimidazole
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides critical safety and logistical information for managing 5-Bromo-2-phenylbenzimidazole, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Compound Information:
-
Appearance: Beige solid[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles conforming to ANSI Z87.1 standards are essential to protect against splashes. A face shield offers an additional layer of protection for the entire face, particularly when there is a risk of splashing or dust generation.[4] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | Nitrile gloves provide good resistance to a broad range of chemicals.[5] Double gloving offers an extra barrier of protection.[4] Gloves should be inspected before use and changed immediately if contaminated.[4][6] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat, preferably made of a material like Nomex® or 100% cotton, should be worn and fully buttoned to cover as much skin as possible.[5][7] |
| Respiratory | NIOSH/MSHA-Approved Respirator | Use a respirator if working outside of a chemical fume hood or if there is a potential for aerosol or dust generation.[8] A full-face air-purifying respirator (APR) with multi-sorbent cartridges can offer protection against organic vapors and particulates.[9] |
| Feet | Closed-Toed Shoes | Shoes that cover the entire foot are mandatory to protect against spills.[10] |
Operational Protocols
Adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Store the container tightly closed in a cool, dry, and well-ventilated place.[3]
-
For maximum recovery of the product, centrifuge the original vial before removing the cap.[1][2]
Experimental Workflow:
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and absorbent pads, should be collected in a dedicated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[4]
-
Sharps: Needles and other sharps should be disposed of in an appropriate sharps container.
Container Management:
-
Waste containers must be kept tightly closed except when adding waste.[4]
-
Label all waste containers with the full chemical name and associated hazards.[4]
Final Disposal:
-
Dispose of all hazardous waste through your institution's established environmental health and safety (EHS) office.[4]
-
Never pour chemical waste down the drain or dispose of it in regular trash.[4]
-
For empty containers, the first rinse should be collected and disposed of as hazardous waste.[11]
Spill Response:
-
Evacuate the immediate area and ensure adequate ventilation.[12]
-
Wear appropriate PPE, including a respirator, double gloves, and chemical splash goggles.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[3]
-
For liquid spills, use an inert absorbent material to contain and clean up the spill.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.[8]
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwyo.edu [uwyo.edu]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
